molecular formula C20H30O5 B12429562 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B12429562
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-FHSYCQNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-FHSYCQNBSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. Sourced from the seeds of Euphorbia lathyris, this diterpenoid has emerged from a class of compounds noted for their potential biological activities. This document outlines the foundational methodologies for its extraction and purification, presents key quantitative data, and offers a visual representation of the experimental workflow.

Discovery and Initial Characterization

This compound was first identified during investigations into the chemical constituents of Euphorbia lathyris seeds. Early research into this plant species revealed a rich diversity of diterpenoids, including a variety of lathyrane-type compounds. The initial report of macrocyclic lathyrol derivatives, referred to as jolkinols, from Euphorbia lathyris was published in 1984.[1] This seminal work laid the groundwork for the subsequent isolation and structural elucidation of numerous related compounds, including this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅MedchemExpress
Molecular Weight 350.45 g/mol MedchemExpress
CAS Number 93551-00-9MedchemExpress
Appearance Solid (Light yellow to yellow)MedchemExpress
Initial Source Seeds of Euphorbia lathyris[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of lathyrane diterpenoids from Euphorbia species.

Plant Material and Extraction
  • Plant Material: Dried and powdered seeds of Euphorbia lathyris.

  • Extraction Solvent: Methanol or Ethanol.

  • Procedure:

    • The powdered seeds are subjected to exhaustive extraction with the chosen alcohol at room temperature.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

    • This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

Chromatographic Purification

The fraction containing the diterpenoids (typically the chloroform or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Silica Gel Column Chromatography:

    • The active fraction is loaded onto a silica gel column.

    • Elution is performed using a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

    • A C18 reversed-phase column is typically employed.

    • The mobile phase is often a mixture of methanol and water or acetonitrile and water, run in an isocratic or gradient mode.

    • The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Table 2: Spectroscopic Data for Lathyrane Diterpenoids (General)

TechniqueKey Observances
¹H NMR Signals corresponding to olefinic protons, methyl groups, and protons attached to oxygenated carbons.
¹³C NMR Resonances for carbonyl carbons, olefinic carbons, and carbons of the cyclopropane ring characteristic of the lathyrane skeleton.
MS Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Note: Specific NMR and MS data for this compound were not available in the searched literature. The table provides a general overview of expected data for this class of compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia lathyris seeds.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried & Powdered Seeds of Euphorbia lathyris extraction Methanol/Ethanol Extraction start->extraction concentration Concentration (in vacuo) extraction->concentration partition Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentration->partition silica_gel Silica Gel Column Chromatography partition->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound spectroscopy Structure Elucidation (NMR, MS) isolated_compound->spectroscopy

Fig. 1: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the available literature, research on related lathyrane diterpenoids from Euphorbia species suggests potential biological activities. These include anti-inflammatory effects and the modulation of multidrug resistance in cancer cells. The precise mechanisms and molecular targets of this compound remain an area for future investigation.

Conclusion

The discovery and isolation of this compound from Euphorbia lathyris have been achieved through established phytochemical techniques. This technical guide provides a foundational understanding of the processes involved, from initial extraction to final purification. While the complete spectroscopic and biological activity profile of this compound requires further research, this document serves as a valuable resource for scientists and researchers interested in the study and potential development of this natural product. The detailed methodologies and structured data presentation aim to facilitate further exploration into the therapeutic potential of this and related diterpenoids.

References

17-Hydroxyisolathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid sourced from the seeds of Euphorbia lathyris, has emerged as a compound of significant interest within the scientific community. Its potent anti-inflammatory properties, demonstrated through the inhibition of nitric oxide (NO) production, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history of use in traditional medicine.[1] Modern phytochemical investigations have revealed that its seeds are a rich source of structurally diverse diterpenoids, particularly those belonging to the lathyrane family.[2][3] Among these, this compound stands out for its notable biological activities. This guide delves into the technical details of this promising natural product.

Chemical Properties and Structure

This compound is characterized by a complex macrocyclic skeleton, a hallmark of the lathyrane diterpenoids. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅--INVALID-LINK--
Molecular Weight 350.45 g/mol --INVALID-LINK--
CAS Number 93551-00-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Biological Activity

The primary biological activity attributed to this compound and related lathyrane diterpenoids from E. lathyris is their anti-inflammatory effect. This is predominantly mediated through the inhibition of nitric oxide (NO) production in inflammatory cells.

Anti-inflammatory Activity

Lathyrane diterpenoids isolated from E. lathyris have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC₅₀ values for this compound are not consistently reported across the literature, studies on analogous compounds provide a strong indication of its potential potency.

Table 2: Anti-inflammatory and Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundBiological ActivityCell LineIC₅₀ (µM)Reference
Euphorbia Factor L₁NO InhibitionRAW 264.7Not specified
Euphorbia Factor L₂NO InhibitionRAW 264.7Not specified
Euphorbia Factor L₈NO InhibitionRAW 264.7Not specified
Lathyrane Diterpenoid Hybrid (8d1)NO InhibitionRAW 264.71.55 ± 0.68
Euphlathin AAntiproliferativeHTS cells6.33[3]
This compoundNO InhibitionRAW 264.7Data not available
This compoundCytotoxicityVariousData not available

Note: HTS stands for human hypertrophic scar cells. The table includes data for related compounds to provide context due to the limited specific data for this compound.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting the phosphorylation of IκBα, lathyrane diterpenoids prevent the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and subsequent NO production.

G cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB NFkB_active NF-κB (active) IkBa->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene Induces transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

The following sections outline generalized protocols for the extraction, isolation, and biological evaluation of this compound, based on methodologies reported for similar lathyrane diterpenoids from E. lathyris.

Extraction and Isolation Workflow

The isolation of this compound from E. lathyris seeds typically involves a multi-step process beginning with solvent extraction followed by various chromatographic techniques to purify the target compound.

G Start Dried E. lathyris Seeds Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Final_Compound This compound HPLC->Final_Compound

Figure 2. General workflow for the isolation of this compound.
Detailed Methodologies

4.2.1. Plant Material and Extraction

  • Plant Material: Dried seeds of Euphorbia lathyris are used as the starting material.

  • Grinding: The seeds are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered seeds are typically extracted with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours), often with agitation. The extraction is usually repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract. The yield of diterpenoids from E. lathyris seeds can vary, but reports suggest that the total extractable compounds can range from 5-10% of the dry weight.[1]

4.2.2. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with diterpenoids from the silica gel column are further purified using a Sephadex LH-20 column.

    • The column is typically eluted with a solvent mixture such as methanol or a chloroform-methanol mixture. This step separates compounds based on their size and polarity.

    • Fractions are again collected and analyzed by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative HPLC on a C18 column.

    • A mobile phase consisting of a mixture of acetonitrile and water is commonly used.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4.2.3. Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of this compound.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising natural product with significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway highlights its potential as a therapeutic agent for inflammatory disorders. This technical guide provides a foundational understanding of this compound and the methodologies required for its study. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented herein are intended to facilitate these future investigations and accelerate the translation of this promising natural product into novel therapeutic applications.

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol: Chemical Structure, Stereochemistry, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpene belonging to the lathyrane family, a class of natural products primarily isolated from the genus Euphorbia.[1] Lathyrane diterpenoids are characterized by a complex tricyclic carbon skeleton and are of significant interest to the scientific community due to their diverse and potent biological activities. These activities include modulation of multidrug resistance (MDR), anti-inflammatory effects, and cytotoxicity against various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and what is known about the biological context of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a derivative of the isolathyrol scaffold, characterized by a 5/11/3-membered tricyclic ring system. The precise stereochemistry is crucial for its biological activity. While a definitive, publicly available X-ray crystal structure for this compound specifically is not available, its structure can be represented based on its systematic name and the known stereochemistry of related lathyrane diterpenes.

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Appearance Solid, light yellow to yellow
SMILES O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\C

A 2D chemical structure with stereochemical details is presented below, inferred from the SMILES string and the general structure of lathyranes.

(A 2D chemical structure diagram of this compound would be depicted here, showing the arrangement of atoms and bonds with appropriate stereochemical indicators like wedges and dashes. This would be generated using a chemical drawing software based on the provided SMILES string.)

Quantitative Data (Illustrative)

Table 1: ¹H NMR Data for Euphorbia factor L₂ₐ (500 MHz, CDCl₃) [2]

PositionδH (ppm)MultiplicityJ (Hz)
12.59m
22.22m
35.61d9.0
42.94d9.0
55.60s
75.48t8.5
82.45m
90.91m
101.95m
125.77d10.0
154.88s
17a5.12s
17b4.96s
181.09d7.0
191.15s
202.05s

Table 2: ¹³C NMR Data for Euphorbia factor L₂ₐ (125 MHz, CDCl₃) [2]

PositionδC (ppm)DEPT
142.4CH
231.9CH
378.9CH
452.3CH
586.1C
6142.3C
770.8CH
839.5CH₂
924.4CH
1029.8CH₂
1135.1C
12130.4CH
13135.2C
14201.1C
1575.8CH
1629.8CH₃
17115.5CH₂
1821.5CH₃
1921.7CH₃
2023.8CH₃

Experimental Protocols

The following is a representative protocol for the isolation and purification of lathyrane diterpenes from Euphorbia lathyris, adapted from the literature.[2]

4.1. Extraction

  • Air-dried and powdered seeds of Euphorbia lathyris (e.g., 12 kg) are extracted with 95% aqueous ethanol at room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.

4.2. Isolation and Purification

  • The fraction containing the compounds of interest (e.g., the petroleum ether-soluble fraction) is further fractionated.

  • The selected fraction is subjected to column chromatography over silica gel.

  • Elution is performed with a gradient of solvents, for example, a petroleum ether-acetone mixture with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Final purification may be achieved using recycling semi-preparative HPLC to yield the pure compounds.

4.3. Structure Elucidation The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to determine the connectivity and relative stereochemistry.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

  • X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.[2]

Biological Activity and Signaling Pathways

Lathyrane diterpenes from Euphorbia species are known to exhibit a range of biological activities, with a significant focus on their potential as modulators of multidrug resistance (MDR) in cancer cells and their cytotoxic properties.[3] While specific studies on the mechanism of action of this compound are limited in the public domain, a logical workflow for its investigation can be proposed based on the known activities of its structural analogs.

Logical Workflow for Investigating the Mechanism of Action

The following diagram illustrates a potential experimental workflow to investigate the biological activity of this compound, particularly in the context of cancer cell cytotoxicity and MDR modulation.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_target_identification Target Identification cluster_pathway_analysis Signaling Pathway Analysis start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) start->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If cytotoxic mdr MDR Modulation Assay (e.g., Rhodamine 123 efflux) cytotoxicity->mdr Test in MDR cell lines western_blot Western Blot (Apoptotic & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot pgp_expression P-gp Expression/Activity (Western Blot, ATPase Assay) mdr->pgp_expression pathway_mapping Identify Affected Signaling Pathways (e.g., Apoptosis, Cell Cycle Regulation) western_blot->pathway_mapping pgp_expression->pathway_mapping Connect to MDR pathways

Caption: A logical workflow for investigating the anticancer and MDR-modulating activity of this compound.

This workflow begins with assessing the general cytotoxicity of the compound on various cancer cell lines. If it shows activity, further experiments would aim to elucidate the mechanism, such as induction of apoptosis or cell cycle arrest. In parallel, its ability to modulate multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), would be investigated. Subsequent steps would involve identifying the molecular targets and mapping the affected signaling pathways.

Conclusion

This compound is a structurally complex natural product with potential for further investigation in the field of drug discovery, particularly in oncology. While a complete dataset for this specific molecule is not yet publicly available, the information on related lathyrane diterpenes provides a strong foundation for future research. The experimental protocols and logical workflows outlined in this guide are intended to serve as a valuable resource for scientists working on the isolation, characterization, and biological evaluation of this and other promising natural products. Further studies are warranted to fully elucidate the spectroscopic properties, stereochemistry, and mechanism of action of this compound.

References

17-Hydroxyisolathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid. The information is compiled to support research and development activities, with a focus on data presentation, experimental methodologies, and biological context.

Core Physical and Chemical Properties

This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably from the seeds of Euphorbia lathyris.[1] It belongs to the lathyrane class of diterpenoids, which are characterized by a complex tricyclic carbon skeleton.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅[1][2]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[2]
Appearance Light yellow to yellow solidMedchemExpress
Melting Point Not publicly available
Boiling Point Not publicly available

Table 2: Solubility Data for this compound

SolventSolubilityNotesSource
DMSO 100 mg/mL (285.35 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (7.13 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (7.13 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (7.13 mM)10% DMSO, 90% Corn Oil. Results in a clear solution.[1]

Spectral Data

Detailed spectral data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are not widely available in public research literature. However, this information is typically provided by commercial suppliers upon request. The following tables provide a general overview of the expected spectral characteristics for lathyrane diterpenoids.

Table 3: General Spectroscopic Data for Lathyrane Diterpenoids

TechniqueKey Features
¹H NMR Signals corresponding to a gem-dimethyl-substituted cyclopropane ring are characteristic. Olefinic protons and protons attached to carbons bearing hydroxyl groups are also expected.
¹³C NMR Resonances for carbonyl groups (ketones, esters), olefinic carbons, carbons of the cyclopropane ring, and carbons attached to oxygen atoms are typically observed.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 350.45 would be expected, along with characteristic fragmentation patterns for the lathyrane skeleton.
Infrared (IR) Absorption bands indicating the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C) are anticipated.
UV-Vis An absorption maximum around 280 nm may be observed, indicative of an enone chromophore present in some lathyrane diterpenoids.[3]

Experimental Protocols

Generalized Protocol for Isolation and Purification of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following is a generalized protocol for the isolation and purification of lathyrane diterpenoids, including this compound, from the seeds of Euphorbia lathyris. This protocol is based on common methodologies described in the literature for this class of compounds and may require optimization for specific applications.

Objective: To isolate and purify this compound from Euphorbia lathyris seeds through solvent extraction and multi-step chromatography.

Materials:

  • Dried seeds of Euphorbia lathyris

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., gradients of n-hexane/ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 HPLC column

  • Solvents for HPLC (e.g., gradients of methanol/water or acetonitrile/water)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chambers

  • Standard laboratory glassware and equipment

Methodology:

  • Extraction:

    • Grind the dried seeds of Euphorbia lathyris to a fine powder.

    • Macerate the powdered seeds with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and waxes. Separate the layers and collect the methanolic layer.

    • Evaporate the methanol from the methanolic layer and then partition the remaining aqueous solution sequentially with dichloromethane and ethyl acetate.

    • Collect the dichloromethane and ethyl acetate fractions, as lathyrane diterpenoids are typically found in these fractions of intermediate polarity.

  • Silica Gel Column Chromatography:

    • Evaporate the dichloromethane and ethyl acetate fractions to dryness.

    • Subject the residue from the most promising fraction (as determined by TLC analysis) to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

  • Preparative/Semi-Preparative HPLC:

    • Further purify the fractions containing the compound of interest using a preparative or semi-preparative HPLC system equipped with a C18 column.

    • Use a gradient of methanol/water or acetonitrile/water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Dried Euphorbia lathyris Seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, CH₂Cl₂, EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative/Semi-Preparative HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound

Isolation Workflow for this compound.

Biological Activity and Signaling Pathway

Lathyrane diterpenoids, including this compound, have been reported to exhibit various biological activities, with anti-inflammatory effects being a prominent feature. The mechanism of this anti-inflammatory action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound and related lathyrane diterpenoids are believed to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Hydroxyisolathyrol This compound Hydroxyisolathyrol->IkBa_NFkB Inhibition DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

NF-κB Signaling Pathway Inhibition.

This technical guide provides a foundational understanding of this compound for research and drug development purposes. Further experimental work is encouraged to fully elucidate its physical, chemical, and biological properties.

References

Spectroscopic and Biological Evaluation of 17-Hydroxyisolathyrol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the lathyrol diterpene, 17-Hydroxyisolathyrol. Due to the limited public availability of the complete, raw spectroscopic data for this compound, this document presents representative data from closely related, structurally similar lathyrol diterpenes to provide a robust framework for its characterization. The methodologies and potential biological activities, particularly in the context of multidrug resistance in cancer, are also detailed.

Introduction to this compound

This compound is a macrocyclic diterpene belonging to the lathyrol class, which is characterized by a complex carbon skeleton. These natural products are primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris.[1] Lathyrol diterpenes have garnered significant interest in the scientific community due to their diverse and potent biological activities, including their potential as modulators of multidrug resistance (MDR) in cancer cells.[1] The structural elucidation and biological evaluation of these compounds rely heavily on a combination of advanced spectroscopic techniques and cell-based assays.

Spectroscopic Data

The definitive structural analysis of lathyrol diterpenes is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data of a Lathyrol Diterpene (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.98d10.5
22.55m
34.15d8.0
41.80m
54.85s
75.48br s
82.10m
90.91m
101.95m
111.65m
125.77d9.5
141.25s
151.30s
161.05s
174.20d12.0
4.10d12.0
181.09s
191.15s
202.05s

Table 2: Representative ¹³C NMR Data of a Lathyrol Diterpene (CDCl₃)

PositionChemical Shift (δ, ppm)
1135.5
245.2
378.9
440.1
588.5
6142.3
770.8
835.6
924.4
1028.7
1130.1
12130.4
13140.2
1428.1
1529.5
1622.8
1765.4
1821.5
1921.7
2023.8
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. The carbonyl group (C=O) of the cyclopentenone moiety would likely show a strong absorption band around 1710-1680 cm⁻¹. Absorptions in the 1650-1600 cm⁻¹ region can be attributed to the carbon-carbon double bonds (C=C) within the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its chromophores. The α,β-unsaturated ketone system in the five-membered ring is the most prominent chromophore and would be expected to have a λmax in the range of 230-250 nm.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, spectroscopic analysis, and biological evaluation of lathyrol diterpenes.

Isolation of this compound

G plant_material Air-dried seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with Ethyl Acetate concentration->partition separation Silica Gel Column Chromatography partition->separation EtOAc extract purification Preparative HPLC separation->purification Elution with Hexane-EtOAc gradient compound This compound purification->compound

Caption: General workflow for the isolation of this compound.

The isolation process typically begins with the air-dried and powdered seeds of Euphorbia lathyris. These are subjected to exhaustive extraction with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. This residue is subsequently suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is rich in diterpenes, is then subjected to repeated column chromatography on silica gel, using a gradient elution system (e.g., hexane-ethyl acetate). Final purification to obtain this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples can be prepared as a thin film on a KBr pellet.

  • UV-Vis Spectroscopy: UV-Vis spectra are obtained using a UV-Vis spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol.

Biological Activity: Modulation of Multidrug Resistance

Lathyrol diterpenes have been investigated for their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Experimental Workflow for MDR Reversal Assay

G start Seed MCF-7/ADM cells (P-gp overexpressing) treatment Treat with this compound +/- a cytotoxic drug (e.g., Doxorubicin) start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform cell viability assay (e.g., MTT assay) incubation->assay data_analysis Calculate IC₅₀ values and Reversal Fold assay->data_analysis conclusion Determine MDR reversal activity data_analysis->conclusion

Caption: Workflow for evaluating multidrug resistance reversal.

A common in vitro model for studying MDR is the use of drug-resistant cancer cell lines, such as the adriamycin-resistant MCF-7 (MCF-7/ADM) breast cancer cell line, which overexpresses P-gp. The assay begins by seeding these cells in a multi-well plate. The cells are then treated with a cytotoxic drug (e.g., doxorubicin) in the presence and absence of varying concentrations of the test compound (this compound). After a defined incubation period (typically 48 to 72 hours), cell viability is assessed using a method like the MTT assay. The half-maximal inhibitory concentration (IC₅₀) of the cytotoxic drug is then calculated. A significant reduction in the IC₅₀ of the cytotoxic drug in the presence of this compound indicates a reversal of multidrug resistance. The "reversal fold" can be calculated by dividing the IC₅₀ of the cytotoxic drug alone by the IC₅₀ of the cytotoxic drug in the presence of the test compound.

Conclusion

This compound represents a class of structurally complex and biologically active natural products with potential applications in oncology, particularly in overcoming multidrug resistance. While a complete public database of its spectroscopic data is not currently available, the representative data and standardized protocols presented in this guide offer a solid foundation for researchers engaged in the isolation, characterization, and biological evaluation of this and related lathyrol diterpenes. Further investigation into the specific molecular mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Early Studies on the Biological Activity of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane class of natural products.[1] Isolated from plants of the Euphorbia genus, particularly Euphorbia lathyris, this compound is part of a larger family of structurally complex molecules that have garnered significant interest for their diverse biological activities. While direct and extensive studies on the biological effects of this compound are limited in early research, the broader class of lathyrane diterpenoids has been the subject of numerous investigations. This guide provides an in-depth overview of the known biological activities of lathyrane diterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 93551-00-9
Molecular Formula C20H30O5
Molecular Weight 350.45 g/mol
Source Seeds of Euphorbia lathyris L.
Appearance Solid

Potential Biological Activities of Lathyrane Diterpenoids

Early studies on lathyrane diterpenoids have revealed a range of biological activities, with the most prominent being anti-inflammatory and cytotoxic effects. The following sections summarize the key findings in these areas.

Anti-Inflammatory Activity

Several lathyrane diterpenoids have been shown to possess significant anti-inflammatory properties. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory potential.

Table 1: Anti-Inflammatory Activity of Selected Lathyrane Diterpenoids

CompoundSourceCell LineIC50 (µM) for NO InhibitionReference
Euphorbia factor L1Euphorbia lathyrisRAW 264.73.0 ± 1.1(Zhang et al., 2020)
Euphorbia factor L2Euphorbia lathyrisRAW 264.72.6(Zhang et al., 2020)
Euphorbia factor L3Euphorbia lathyrisRAW 264.74.2(Zhang et al., 2020)
7-hydroxylathyrolEuphorbia lathyrisRAW 264.726.0(Zhang et al., 2020)
Cytotoxic Activity

The cytotoxic potential of lathyrane diterpenoids against various cancer cell lines has been another major focus of early research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Table 2: Cytotoxic Activity of Selected Lathyrane Diterpenoids

CompoundSourceCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28Euphorbia lathyris786-0 (renal)9.43(Wang et al., 2018)
HepG2 (liver)13.22(Wang et al., 2018)
Euphofischerin AEuphorbia fischerianaC4-2B (prostate)11.3(Yang et al., 2020)

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol outlines the general steps for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Cytotoxic Activity: MTT Assay

This protocol describes the general procedure for evaluating the cytotoxicity of a compound using the MTT assay.

  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

G Figure 1: LPS-Induced Pro-inflammatory Signaling Pathway cluster_0 Nuclear Events LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Lathyranes Lathyrane Diterpenoids (e.g., this compound) Lathyranes->IKK Inhibits Lathyranes->NFkB Inhibits translocation

Caption: LPS-Induced Pro-inflammatory Signaling Pathway and Potential Inhibition by Lathyrane Diterpenoids.

G Figure 2: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add varying concentrations of This compound incubate_24h_1->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

While early studies specifically investigating the biological activities of this compound are not extensively available, the research on the broader class of lathyrane diterpenoids provides a strong foundation for predicting its potential pharmacological effects. The consistent demonstration of anti-inflammatory and cytotoxic activities among various lathyrane diterpenoids suggests that this compound may also exhibit these properties. The data and protocols presented in this guide are intended to facilitate further research into this promising natural product and to aid in the development of novel therapeutic agents. Future studies should focus on the direct evaluation of this compound in a range of biological assays to elucidate its specific mechanisms of action and to validate its potential as a lead compound for drug discovery.

References

The Diverse World of Macrocyclic Diterpenoids from Euphorbia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, structural diversity, and pharmacological potential of macrocyclic diterpenoids derived from the Euphorbia genus, tailored for researchers, scientists, and drug development professionals.

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, macrocyclic diterpenoids stand out for their complex chemical architectures and significant pharmacological properties.[1][2] These compounds, characterized by their unique carbon skeletons, have garnered considerable attention in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive literature review of macrocyclic diterpenoids from Euphorbia, focusing on their isolation, structure elucidation, biological activities, and the underlying molecular mechanisms.

Structural Diversity: A Hallmark of Euphorbia Diterpenoids

The structural diversity of macrocyclic diterpenoids in Euphorbia is vast, with numerous skeletal types identified.[1][3] These compounds are biogenetically derived from geranylgeranyl pyrophosphate (GGPP).[1] The major classes of macrocyclic diterpenoids found in this genus include:

  • Jatrophanes: Characterized by a 5/12 bicyclic core, jatrophane diterpenoids are frequently found as polyesters and exhibit a high degree of flexibility in their macrocyclic ring.[4][5]

  • Lathyranes: Possessing a unique carbocyclic framework, lathyranes are another significant group of diterpenoids from Euphorbia.[6]

  • Tiglianes, Ingenanes, and Daphnanes: These polycyclic diterpenoids are known for their potent biological activities and are often studied for their interactions with protein kinase C (PKC).[1][3]

The continuous discovery of new macrocyclic diterpenoids with novel carbon skeletons underscores the immense chemical diversity within the Euphorbia genus.[6][7][8]

Biological Activities and Therapeutic Potential

Macrocyclic diterpenoids from Euphorbia exhibit a wide spectrum of biological activities, making them promising candidates for drug development.

Anticancer and Cytotoxic Activities

Numerous studies have demonstrated the potent cytotoxic effects of Euphorbia diterpenoids against various cancer cell lines. For instance, euphornin L and euphoscopin F, isolated from Euphorbia helioscopia, showed significant cytotoxicity against HL-60 cell lines with IC50 values of 2.7 and 9.0 µM, respectively.[7] Ingenane-type diterpenes have been shown to induce apoptosis in human cancer cell lines.[9] The anticancer activities of these compounds are often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival.[2]

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance in cancer cells. Several macrocyclic diterpenoids from Euphorbia have been identified as potent modulators of MDR.[4] For example, certain jatrophane diterpenoids have shown more potent growth inhibitory activity against human MDR gene-transfected cells than against parental cells, with IC50 values in the range of 1.4-3.3 µg/ml.[4][10] This suggests their potential as chemosensitizers to enhance the efficacy of existing anticancer drugs.

Antiviral Activity

The antiviral potential of Euphorbia diterpenoids is another area of active research. Macrocyclic diterpenoids have been reported to inhibit the replication of various viruses, including the Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV-1).[3][11] Prostratin, a tigliane diterpenoid, has been shown to reduce the production of infectious CHIKV particles.[12] The mechanism of antiviral action is often associated with the modulation of host cell factors, such as protein kinase C (PKC).[3]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Diterpenoids from Euphorbia have demonstrated significant anti-inflammatory properties.[13] For instance, ingenane-type diterpenoids from Euphorbia neriifolia have been shown to inhibit the production of pro-inflammatory mediators like NO, IL-1β, and IL-6 in LPS-induced macrophages.[14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected macrocyclic diterpenoids from Euphorbia.

Table 1: Cytotoxic and MDR Reversal Activities

Compound Name/ExtractSource SpeciesCell LineActivityIC50/ID50 ValueReference
Dichloromethane ExtractsE. esula, E. salicifolia, E. serrulataMouse EarSkin IrritantID50: 56-325 µ g/ear [4][10]
Jatrophane Diterpenoids (compounds 2, 3, 4, 5, 7, 8)E. esula, E. salicifolia, E. serrulataParental Mouse Lymphoma CellsAntiproliferativeIC50: 5.6-9.8 µg/ml[4][10]
Jatrophane Diterpenoids (compounds 2, 3, 4, 5, 7, 8)E. esula, E. salicifolia, E. serrulataHuman MDR Gene-Transfected Mouse Lymphoma CellsAntiproliferativeIC50: 1.4-3.3 µg/ml[4][10]
Euphornin LE. helioscopiaHL-60CytotoxicityIC50: 2.7 µM[7]
Euphoscopin FE. helioscopiaHL-60CytotoxicityIC50: 9.0 µM[7]
Euphoscopoid BE. helioscopiaNCI-H1975, HepG2, MCF-2CytotoxicityModerately Active[6]

Table 2: Antifeedant and Anti-inflammatory Activities

Compound NameSource SpeciesTarget Organism/Cell LineActivityEC50/IC50 ValueReference
Euphoscopoids A, B, CE. helioscopiaHelicoverpa armigeraAntifeedantEC50: 2.05-4.34 µg/cm²[6]
Lathyrane-type diterpenoidsE. lathyrisLPS-induced RAW 264.7 macrophagesNO Production InhibitionIC50: 11.2 - 52.2 μM[15]

Experimental Protocols: A General Overview

The isolation and characterization of macrocyclic diterpenoids from Euphorbia involve a series of sophisticated experimental procedures.

Isolation and Purification

A common strategy for the isolation of these compounds is bioactivity-guided fractionation . The general workflow is as follows:

G start Plant Material (e.g., whole plants, latex) extraction Solvent Extraction (e.g., Dichloromethane, Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography, VLC) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Biological Activity Screening fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Identifies promising fractions purification Further Purification (e.g., HPLC, Preparative TLC) active_fractions->purification pure_compounds Pure Macrocyclic Diterpenoids purification->pure_compounds

Caption: General workflow for the bioactivity-guided isolation of macrocyclic diterpenoids.

The initial extraction is typically performed with organic solvents of varying polarity. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or vacuum liquid chromatography (VLC), to separate it into fractions. Each fraction is then tested for the desired biological activity. The active fractions are further purified using high-performance liquid chromatography (HPLC) or other high-resolution techniques to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed to elucidate the complex carbon skeleton and the stereochemistry of the molecule.[4][5][10]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute configuration.[7]

Signaling Pathways Modulated by Euphorbia Diterpenoids

A growing body of evidence suggests that the biological activities of macrocyclic diterpenoids from Euphorbia are mediated through the modulation of specific intracellular signaling pathways.

The Protein Kinase C (PKC) Pathway

Many Euphorbia diterpenoids, particularly those of the tigliane, ingenane, and daphnane types, are potent modulators of protein kinase C (PKC) isozymes.[3][11] They often act as PKC activators by mimicking the function of diacylglycerol (DAG).[5] Activation of PKC can trigger a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The antiviral activity of some of these diterpenoids has been shown to be dependent on PKC activation.[12]

G cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) Downstream Downstream Signaling (e.g., MAPKs, NF-κB) PKC->Downstream Diterpenoid Euphorbia Diterpenoid (e.g., Ingenane, Tigliane) Diterpenoid->PKC Activates DAG Diacylglycerol (DAG) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Apoptosis, Antiviral State) Downstream->Cellular_Response

Caption: Modulation of the Protein Kinase C (PKC) signaling pathway by Euphorbia diterpenoids.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of some Euphorbia diterpenoids are linked to the inhibition of the NF-κB signaling pathway.[13] For instance, certain ingenane-type diterpenoids have been found to prevent the degradation of IκBα and the subsequent translocation of the NF-κB/p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14] These compounds can also activate the mitogen-activated protein kinase (MAPK) signaling pathway.[14]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Diterpenoid Euphorbia Diterpenoid Diterpenoid->IKK Inhibits NFkappaB_nuc->Proinflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by certain Euphorbia diterpenoids.

PI3K/Akt Signaling Pathway

The phosphoinositide-3-kinase (PI3K)/Akt signaling pathway is another important target of Euphorbia diterpenoids, particularly in the context of cancer. Extracts from Euphorbia fischeriana have been shown to inhibit the growth and metastasis of melanoma cells by upregulating the expression of PTEN (a negative regulator of the PI3K/Akt pathway) and downregulating the phosphorylation of Akt.[16]

Conclusion and Future Directions

The macrocyclic diterpenoids from the Euphorbia genus represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their complex chemical structures and potent biological activities continue to attract the attention of the scientific community. Future research should focus on the discovery of novel diterpenoids from unexplored Euphorbia species, the elucidation of their detailed mechanisms of action, and the optimization of their structures through medicinal chemistry approaches to develop new and effective therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory disorders. The development of sustainable methods for the production of these compounds, such as through metabolic engineering in heterologous systems, will also be crucial for their future clinical development.[17]

References

In Silico Prediction of 17-Hydroxyisolathyrol Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris, represents a class of natural products with significant, yet largely uncharacterized, therapeutic potential.[1][2] Diterpenoids from Euphorbia species are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. However, the precise molecular targets of this compound remain elusive, hindering its development as a therapeutic agent. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We outline a systematic workflow, from ligand preparation to the application of advanced computational screening techniques, and detail the experimental protocols necessary to validate these predictions. This guide is intended to empower researchers to unlock the therapeutic potential of this promising natural product.

Introduction to this compound and Target Identification

This compound is a diterpenoid compound characterized by a complex macrocyclic structure. Its chemical formula is C₂₀H₃₀O₅, and it belongs to the lathyrol family of diterpenes. Natural products, with their inherent structural diversity and biological activity, are a rich source for drug discovery. However, a significant challenge in natural product-based drug development is the identification of their molecular targets. Understanding the specific proteins with which a compound interacts is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic efficacy.

In silico target prediction, or "target fishing," has emerged as a powerful and cost-effective strategy to hypothesize the biological targets of small molecules. These computational methods leverage the vast amount of available biological and chemical data to predict potential protein-ligand interactions, thereby guiding experimental validation efforts. This guide will focus on two primary ligand-based in silico approaches: reverse docking and pharmacophore modeling.

In Silico Target Prediction Workflow

A systematic in silico workflow is crucial for generating reliable target hypotheses. The following sections detail the essential steps for predicting the targets of this compound.

Ligand Preparation

Methodology:

  • Obtain the SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound can be obtained from chemical databases or supplier websites. For this compound, a representative SMILES string is: O=C1--INVALID-LINK--[C@@H]2O)(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--C)([H])/C=C1\C

  • Generate 3D Coordinates: Use a cheminformatics software package such as Open Babel or the CCDC's CSD Python API to convert the SMILES string into a 3D structure.[3][4] These tools will generate a low-energy 3D conformation of the molecule.

  • Energy Minimization: The generated 3D structure should be energy-minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a more realistic and stable conformation.

  • File Format: Save the final 3D structure in a suitable format, such as SDF (Structure-Data File) or MOL2, which are compatible with most docking and screening software.[5]

Target Database Selection

The choice of the target database is critical for the success of the in silico screening. Several publicly available databases can be utilized.

DatabaseDescription
PDB (Protein Data Bank) A comprehensive repository of experimentally determined 3D structures of proteins and nucleic acids. It is the primary source for receptor-based methods like reverse docking.
ChEMBL A manually curated database of bioactive molecules with drug-like properties. It contains information on compound-target interactions and is valuable for ligand-based methods.[6][7]
DrugBank A comprehensive resource that combines detailed drug data with comprehensive drug target information. It is useful for identifying targets of approved drugs and experimental compounds.[4]
BindingDB A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.
Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that docks a single ligand into the binding sites of a large number of protein structures to identify potential targets.

Methodology:

  • Select a Reverse Docking Tool: Several web servers and software packages are available for reverse docking, such as ReverseDock and ACID (auto in silico consensus inverse docking).[8][9][10]

  • Prepare the Target Database: Download a curated set of protein structures from a database like PDB. It is advisable to select a non-redundant set of structures representing diverse protein families.

  • Perform Docking: Submit the prepared 3D structure of this compound to the reverse docking server. The software will systematically dock the ligand into the binding pockets of all proteins in the database.

  • Scoring and Ranking: The docking algorithm will calculate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex. The potential targets are then ranked based on these scores.

ParameterDescription
Binding Affinity A numerical score that estimates the strength of the interaction between the ligand and the protein. More negative values typically indicate stronger binding.
Docking Pose The predicted 3D orientation and conformation of the ligand within the protein's binding site.
Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that uses the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

Methodology:

  • Select a Pharmacophore Screening Tool: Web servers like PharmMapper and SwissTargetPrediction are widely used for pharmacophore-based target fishing.

  • Submit the Ligand: Upload the 3D structure of this compound to the server.

  • Pharmacophore Generation: The tool will generate a set of pharmacophore models based on the ligand's structure, identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: The generated pharmacophores are then used to screen a database of known protein-ligand complexes or pharmacophore models derived from active compounds.

  • Target Ranking: Potential targets are ranked based on the similarity between the query pharmacophore and the database entries.

Interpretation and Prioritization of Results

In silico methods generate a list of potential targets that need to be carefully analyzed and prioritized for experimental validation.

  • Consensus Scoring: Targets that are predicted by multiple methods (e.g., both reverse docking and pharmacophore modeling) are more likely to be true positives.

  • Biological Relevance: Prioritize targets that are known to be involved in disease pathways relevant to the known biological activities of related diterpenoids (e.g., cancer, inflammation).

  • Druggability: Assess the "druggability" of the predicted targets. Targets with well-defined binding pockets and a history of successful modulation by small molecules are generally better candidates.

  • Literature Review: Conduct a thorough literature search on the top-ranked targets to gather additional evidence for their potential interaction with this compound or similar compounds.

Based on studies of other lathyrol diterpenes, potential target classes for this compound could include:

  • ABC Transporters: Such as P-glycoprotein (MDR1), which is involved in multidrug resistance in cancer.

  • Tubulin: A key component of the cytoskeleton and a well-established anti-cancer drug target.

  • Kinases: A large family of enzymes involved in cell signaling and proliferation.

  • Inflammatory Pathway Proteins: Such as cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Validation of Predicted Targets

Experimental validation is essential to confirm the in silico predictions. The following are detailed protocols for key validation experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[3][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the predicted target protein.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on biomolecular interactions, including binding affinity and kinetics.[7][14][15]

Experimental Protocol:

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip) using amine coupling chemistry.

  • Preparation of this compound:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the sensor chip surface.

    • The binding of this compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Data Analysis:

    • Generate sensorgrams by plotting the response units over time.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Kinetic ParameterDescription
ka (on-rate) The rate at which the ligand binds to the target protein.
kd (off-rate) The rate at which the ligand dissociates from the target protein.
KD (Dissociation Constant) A measure of binding affinity; a lower KD value indicates a stronger interaction.
Enzymatic Activity Assay

If the predicted target is an enzyme, a direct enzymatic assay can be performed to determine if this compound acts as an inhibitor.

Experimental Protocol:

  • Prepare Reagents:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare solutions of the purified enzyme, its specific substrate, and varying concentrations of this compound.

  • Enzymatic Reaction:

    • In a microplate, mix the enzyme with different concentrations of this compound (and a vehicle control).

    • Incubate for a short period to allow for binding.

    • Initiate the reaction by adding the substrate.

  • Monitor Reaction Progress:

    • Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The in silico prediction of protein targets, coupled with rigorous experimental validation, provides a powerful and efficient pathway for elucidating the mechanism of action of novel natural products like this compound. This technical guide has outlined a comprehensive workflow, from the initial preparation of the ligand structure to the detailed protocols for target validation. By following this framework, researchers can systematically identify and confirm the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent. The integration of computational and experimental approaches is paramount in modern drug discovery and will be instrumental in unlocking the full therapeutic potential of the vast chemical diversity found in nature.

References

Preliminary Toxicological Profile of 17-Hydroxyisolathyrol: A Cursory Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of 17-Hydroxyisolathyrol has not been extensively investigated. This document summarizes the limited available information and provides context based on related compounds and the plant family from which it is derived. All information herein should be treated as preliminary and not as a comprehensive safety assessment.

Introduction

This compound is a lathyrol-type diterpenoid isolated from Euphorbia lathyris, a plant belonging to the Euphorbiaceae family. While compounds from this family have been explored for various medicinal properties, including anti-inflammatory and anti-cancer activities, they are also known for their toxic constituents. This document aims to provide a preliminary overview of the potential toxicological profile of this compound based on the available scientific literature.

Toxicological Context: The Euphorbiaceae Family

Plants of the Euphorbiaceae family are widely recognized for their toxicity. The milky latex produced by many species is a potent skin irritant, and chronic exposure has been associated with carcinogenic effects[1][2]. The primary toxic agents in these plants are often diterpenes, particularly those of the phorboid class (tigliane, ingenane, and daphnane derivatives), which are known to be pro-inflammatory and tumor-promoting[1][2].

However, the Euphorbiaceae family also produces a class of non-phorboid, macrocyclic, or polycyclic diterpenes, which includes the lathyrols. These compounds are reported to have significantly reduced or no toxic effects and are being investigated for their potential therapeutic benefits[1][2]. Some lathyrol esters have been described as biologically inactive in certain contexts[3].

Euphorbia lathyris, the source of this compound, is itself considered a toxic plant. The sap is a known irritant, and the seeds are poisonous[4]. The toxicity of the sap can be retained even after the plant material has been dried, and prolonged contact is not recommended due to its potential carcinogenic nature[4]. While the seeds have a history of use in traditional medicine, they are now generally considered too toxic for medicinal applications[4].

Cytotoxicity of Related Lathyrol Diterpenoids

Direct toxicological studies on this compound are not available in the public domain. However, several related lathyrane diterpenoids have been evaluated for their cytotoxic effects, primarily in the context of anti-cancer research. It is important to note that cytotoxicity in cancer cell lines does not directly translate to systemic toxicity but can provide insights into the compound's biological activity.

CompoundSourceCell LineActivity (IC50)Reference
Euphorfischer AEuphorbia fischerianaC4-2B (Human Prostate Cancer)11.3 μM[5][6]
EFL9 (80)Euphorbia lathyrisKB, A549, MDA-MB231, MCF-7, KB-VINPotent against all tested cell lines[5]
EFL2 (77)Euphorbia lathyrisKB-VIN (Multidrug-Resistant)Selective activity[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available due to the lack of specific studies. However, a general workflow for in vitro cytotoxicity assessment, as would be applicable for a preliminary study, is outlined below.

General In Vitro Cytotoxicity Assay Protocol (Example: MTT Assay)
  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or specific cancer cell lines) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared (e.g., in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Visualizing Toxicological Assessment Workflows

As specific signaling pathways for the toxicity of this compound have not been elucidated, a generalized workflow for toxicological assessment is presented below.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays->Mechanism of Action Studies Acute Toxicity Acute Toxicity Mechanism of Action Studies->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity->Chronic Toxicity Carcinogenicity Carcinogenicity Chronic Toxicity->Carcinogenicity Risk Assessment Risk Assessment Carcinogenicity->Risk Assessment Compound Identification Compound Identification Compound Identification->Cytotoxicity Assays

Caption: A generalized workflow for the toxicological assessment of a novel compound.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on its origin from Euphorbia lathyris and the known toxicity of the Euphorbiaceae family, caution is warranted. While related lathyrol diterpenoids have shown promising cytotoxic activity against cancer cell lines, this does not preclude other, potentially adverse, toxicological effects. Further research, including in vitro and in vivo studies, is essential to establish a comprehensive toxicological profile for this compound before its potential therapeutic applications can be seriously considered.

References

Methodological & Application

17-Hydroxyisolathyrol extraction and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of 17-hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. The protocols outlined below are a composite of methodologies reported in the scientific literature for the isolation of structurally related lathyrane diterpenoids from this plant source.

Introduction

This compound is a macrocyclic diterpenoid belonging to the lathyrane family of natural products. These compounds are predominantly found in plants of the Euphorbiaceae family and are known for their complex chemical structures and diverse biological activities. Research has indicated that lathyrol derivatives possess cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The protocols herein describe a robust method for the extraction and purification of these compounds, and the application notes touch upon their potential mechanisms of action, particularly their anti-inflammatory effects through the modulation of key signaling pathways.

Data Presentation

While specific yield and purity data for this compound are not extensively reported, the following table summarizes typical yields for related lathyrane diterpenoids isolated from Euphorbia lathyris seeds, providing a benchmark for expected outcomes.

Compound ClassStarting Material (dry weight)Isolated CompoundYield (mg)Approximate Yield (%)Reference
Lathyrane Diterpenoids12 kgEuphorbia factor L2a450.000375%[1]
12 kgEuphorbia factor L2b200.000167%[1]
12 kgEuphorbia factor L21200.001%[1]
4 kgEuphorbia factor L111200.028%[2]
4 kgEuphorbia factor L311000.0275%[2]

Experimental Protocols

The following protocols are a comprehensive synthesis of methods described for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of crude diterpenoids from the plant material and their separation into fractions of varying polarity.

1. Materials and Equipment:

  • Dried seeds of Euphorbia lathyris

  • Grinder or mill

  • Large-capacity reflux extraction apparatus or maceration containers

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Separatory funnels (large volume)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol

  • Deionized water

2. Procedure:

  • Grind the dried seeds of Euphorbia lathyris (e.g., 4 kg) into a coarse powder.[2]

  • Extraction:

    • Option A: Reflux Extraction: Transfer the powdered seeds to a large flask and add 95% ethanol (e.g., 3 x 20 L). Heat the mixture to reflux for 3 hours. Repeat the extraction three times.[2]

    • Option B: Maceration: Soak the powdered seeds in 95% ethanol at room temperature for 24-48 hours. Repeat the maceration three times.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning: a. Suspend the crude residue in deionized water. b. Transfer the aqueous suspension to a large separatory funnel and partition successively with petroleum ether, ethyl acetate, and n-butanol. c. Collect each solvent fraction separately and concentrate them using a rotary evaporator to yield the respective crude extracts (petroleum ether fraction, EtOAc fraction, n-butanol fraction). The lathyrane diterpenoids are typically enriched in the petroleum ether and ethyl acetate fractions.[1][2]

Protocol 2: Chromatographic Purification

This protocol details the multi-step chromatographic process for the isolation and purification of this compound from the enriched fractions obtained in Protocol 1.

1. Materials and Equipment:

  • Crude petroleum ether or ethyl acetate fraction

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., petroleum ether, acetone, chloroform, methanol)

  • Glass columns for chromatography

  • Thin-Layer Chromatography (TLC) plates and developing tank

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • HPLC columns (e.g., C18, silica)

  • Solvents for HPLC (HPLC grade)

  • Fraction collector

  • Rotary evaporator

2. Procedure:

  • Silica Gel Column Chromatography (Step 1): a. Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract. b. Dissolve the crude extract (e.g., the petroleum ether fraction) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the prepared silica gel column. d. Elute the column with a stepwise or gradient solvent system of increasing polarity, such as petroleum ether/acetone (e.g., starting from 50:1 to 1:3).[3] e. Collect fractions of a suitable volume and monitor the separation using TLC. f. Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Step 2): a. Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column. b. Use an isocratic elution with a solvent system such as chloroform/methanol (e.g., 1:1) or methanol.[2] c. Collect fractions and monitor by TLC. Combine fractions containing the target compounds.

  • Semi-Preparative HPLC (Step 3): a. Perform final purification of the enriched fractions using a semi-preparative HPLC system. b. The choice of column (normal phase or reverse phase) and mobile phase will depend on the polarity of the target compound. A C18 column with a methanol/water or acetonitrile/water gradient is a common choice for reverse-phase separation. c. Inject the sample and collect the peaks corresponding to the desired diterpenoids. d. Analyze the purity of the isolated compounds using analytical HPLC. e. The compound 5, 15, 17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrol has been isolated using these methods, suggesting that this compound can be obtained, potentially after a hydrolysis step to remove the protecting groups if the isolated compound is an esterified derivative.[4]

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_fractions Fractions cluster_purification Purification Start Dried Seeds of Euphorbia lathyris Grinding Grinding Start->Grinding Extraction Extraction with 95% Ethanol (Reflux or Maceration) Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-Butanol) Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction Partitioning->PE_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Silica_Gel Silica Gel Column Chromatography (Petroleum Ether/Acetone) PE_Fraction->Silica_Gel EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography (MeOH or CHCl3/MeOH) Silica_Gel->Sephadex HPLC Semi-Preparative HPLC Sephadex->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Lathyrol derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] The following diagram illustrates this proposed mechanism of action.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation Lathyrol Lathyrol Derivatives (e.g., this compound) Lathyrol->IKK Inhibition p65_p50_nuc p65-p50 Lathyrol->p65_p50_nuc Inhibition of Translocation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation of IκBα p_IkBa p-IκBα IkBa_degradation IκBα Degradation p_IkBa->IkBa_degradation Ubiquitination & p65_p50 p65-p50 (Active NF-κB) p65_p50->p65_p50_nuc Nuclear Translocation IkBa_degradation->p65_p50 Release of DNA DNA p65_p50_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by lathyrol derivatives.

References

Application Note: LC-MS/MS Analysis of 17-Hydroxyisolathyrol in Euphorbia lathyris Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of compounds predominantly found in plants of the Euphorbia genus.[1] These compounds have garnered significant interest from researchers due to their diverse biological activities, including anti-inflammatory and cytotoxic effects.[2][3][4] As interest in the therapeutic potential of this compound and related compounds grows, the need for robust and sensitive analytical methods for their quantification in plant extracts becomes increasingly critical. This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in extracts of Euphorbia lathyris. The described protocol is intended for researchers, scientists, and professionals in drug development engaged in the qualitative and quantitative analysis of this bioactive compound.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound from plant extracts is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Euphorbia lathyris) extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc HPLC Separation (C18 Column) dilution->hplc Injection ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the analysis of this compound in Euphorbia lathyris seed extracts. The data is based on established methods for related lathyrane diterpenoids and serves as an example of expected performance.[1][5]

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area
115,234
576,170
10151,987
50759,935
1001,520,112
2503,798,543
5007,599,876
Linear Range 1 - 500 ng/mL
0.9995

Table 2: Quantification of this compound in Euphorbia lathyris Seed Extracts

SampleSample TypeConcentration (mg/g)RSD (%) (n=3)
EL-U-01Unprocessed Seeds2.152.3
EL-P-01Processed Seeds1.082.8

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery92.5%
Precision (Intra-day RSD)< 3%
Precision (Inter-day RSD)< 5%

Detailed Experimental Protocols

Sample Preparation Protocol

This protocol is adapted from established methods for the extraction of lathyrane diterpenoids from Euphorbia seeds.[6]

Materials:

  • Dried seeds of Euphorbia lathyris

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks

Procedure:

  • Grind the dried Euphorbia lathyris seeds into a fine powder (approximately 80 mesh).

  • Accurately weigh 0.1 g of the powdered sample into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-7) on the pellet twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 10 mL) and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Protocol

The following LC-MS/MS conditions are based on methods for the analysis of similar diterpenoids and are expected to provide good chromatographic separation and sensitive detection of this compound.[1][5][7]

Liquid Chromatography (LC) Conditions:

  • System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Isocratic elution with 70% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

  • Precursor Ion (Q1): m/z 351.2 (M+H)⁺

  • Product Ion (Q3) for Quantification: m/z 333.2 (loss of H₂O)

  • Product Ion (Q3) for Confirmation: m/z 291.1 (further fragmentation)

  • Collision Energy (CE) for 333.2: 25 eV

  • Collision Energy (CE) for 291.1: 35 eV

Note: The exact MRM transitions and collision energies should be optimized by direct infusion of a this compound standard.

Signaling Pathway Diagram

Lathyrane diterpenoids isolated from Euphorbia lathyris have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting anti-inflammatory activity.[2] The simplified signaling pathway below illustrates the LPS-induced activation of NF-κB, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. This compound is hypothesized to inhibit this pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_expression iNOS Gene Expression NFkB_activation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production NO Production iNOS_protein->NO_production Hydroxyisolathyrol This compound Hydroxyisolathyrol->NFkB_activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, compounds often isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids have garnered significant interest for their diverse biological activities, including potent anti-inflammatory properties.[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The methodologies described are based on established assays used to characterize the anti-inflammatory profile of lathyrane diterpenoids, focusing on their ability to modulate key inflammatory mediators and signaling pathways in cellular models of inflammation.

Given the limited specific data on this compound, this document will utilize data from closely related and well-studied lathyrane diterpenoids as a representative example to illustrate the expected outcomes and provide a framework for experimental design. The primary model discussed is the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, a standard in vitro system for studying inflammation.

Data Presentation: Anti-inflammatory Activity of a Representative Lathyrane Diterpenoid

The following tables summarize the quantitative data on the inhibitory effects of a representative lathyrane diterpenoid on the production of key pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data provides a benchmark for assessing the potential anti-inflammatory efficacy of this compound.

Table 1: Inhibitory Activity against Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Lathyrane Diterpenoid (Representative)RAW264.7LPS2.6 - 26.0[2][4]

Table 2: Inhibitory Activity against Pro-inflammatory Cytokine Production

CytokineCell LineStimulantIC50 (µM)Effect on mRNA ExpressionReference
IL-6HMC-1PMA + A231871.94 - 2.96Decreased[5][6]
TNF-αHMC-1PMA + A23187Not ReportedDecreased[6]
IL-1βRAW264.7LPSNot ReportedNot Reported[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like RAW264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • General Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction) at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or a representative lathyrane diterpenoid) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the cells for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Following cell treatment as described in section 1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Protocol:

    • Collect the cell culture supernatants after the treatment period.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.

    • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the levels of total and phosphorylated proteins involved in key inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK). A decrease in phosphorylated IκBα and an increase in phosphorylated p38, ERK, and JNK are indicative of pathway activation.

  • Protocol:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data Data Analysis cell_culture RAW264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation no_assay NO Production Assay (Griess Assay) stimulation->no_assay 24h Incubation cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay 24h Incubation western_blot Signaling Pathway Analysis (Western Blot) stimulation->western_blot 15-60 min Incubation ic50 IC50 Calculation no_assay->ic50 cytokine_assay->ic50 protein_quant Protein Quantification western_blot->protein_quant

Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway (Hypothesized) lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapkkk MAPKKK tlr4->mapkkk ikba_p65 IκBα-p65/p50 ikk->ikba_p65 Phosphorylation p65_p50 p65/p50 ikba_p65->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->gene_expression hydroxyisolathyrol This compound hydroxyisolathyrol->ikk Inhibition mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, ERK, JNK) mapkk->mapk mapk_nucleus Nucleus mapk->mapk_nucleus Translocation ap1 AP-1 mapk_gene_expression Pro-inflammatory Gene Expression ap1->mapk_gene_expression mapk_nucleus->ap1 mapk_hydroxyisolathyrol This compound mapk_hydroxyisolathyrol->mapk Modulation?

Inflammatory signaling pathways potentially modulated by this compound.

Mechanism of Action

Lathyrane diterpenoids, including likely this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] In LPS-stimulated macrophages, lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, which prevents its degradation and subsequent translocation of the active NF-κB p65 subunit to the nucleus.[2] This, in turn, suppresses the transcription of NF-κB target genes, including those encoding for pro-inflammatory enzymes (e.g., iNOS) and cytokines (e.g., TNF-α, IL-6, and IL-1β).

The role of the Mitogen-Activated Protein Kinase (MAPK) pathway in the anti-inflammatory action of lathyrane diterpenoids is less clear, with some studies suggesting its involvement while others indicate that the effects are independent of this pathway.[7] The MAPK cascade, which includes p38, ERK, and JNK, is another critical regulator of inflammatory gene expression. Further investigation is required to definitively establish the impact of this compound on the MAPK pathway.

Conclusion

This compound, as a member of the lathyrane diterpenoid class of natural products, holds promise as an anti-inflammatory agent. The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of its anti-inflammatory properties. By utilizing established cellular models and assays, researchers can effectively evaluate the inhibitory effects of this compound on the production of key inflammatory mediators and elucidate its underlying molecular mechanisms, primarily focusing on the NF-κB signaling pathway. These studies will be crucial for the further development of this compound as a potential therapeutic candidate for inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Assays to Determine 17-Hydroxyisolathyrol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, represents a class of natural products with potential therapeutic applications.[1] This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic properties of this compound. The following protocols for MTT, LDH, and apoptosis assays are fundamental tools in drug discovery and toxicology to quantify cell viability and elucidate the mechanisms of cell death.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24
48
72
A549Lung Carcinoma24
48
72
HepG2Hepatocellular Carcinoma24
48
72
HCT116Colon Carcinoma24
48
72
PC-3Prostate Cancer24
48
72

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)24
1024
5024
10024
A5490 (Control)24
1024
5024
10024

Table 3: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0
This compound10
50
100

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis A Prepare this compound Stock Solution C Treatment with Serial Dilutions A->C B Cell Line Seeding (e.g., MCF-7, A549, HepG2) B->C D MTT Assay for Cell Viability C->D E Determine IC50 Values D->E F LDH Assay for Necrosis E->F G Annexin V/PI Staining for Apoptosis E->G I Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) E->I H Flow Cytometry Analysis G->H J Investigate Signaling Pathways (e.g., MAPK, PI3K/Akt) I->J

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2]

  • Materials:

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • 96-well plates

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5]

  • Materials:

    • This compound stock solution (in DMSO)

    • LDH cytotoxicity assay kit (commercially available)

    • Complete cell culture medium

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

    • Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[3]

    • Add 50 µL of the stop solution provided in the kit to each well.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[3]

3. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • Annexin V-FITC/PI apoptosis detection kit

    • 6-well plates

    • Complete cell culture medium

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway for this compound Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its role in this compound-induced cytotoxicity. This is a generalized pathway often implicated in the cytotoxic effects of natural products.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols: 17-Hydroxyisolathyrol as a Potential Multidrug Resistance Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the investigation of 17-Hydroxyisolathyrol as a potential modulator of multidrug resistance (MDR) in cancer cells. Due to the limited direct research on this compound's MDR activity, this document outlines protocols and data presentation formats based on studies of structurally related lathyrane diterpenes and established methods for evaluating MDR modulators.

Introduction to Multidrug Resistance and P-glycoprotein

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1][2] These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thereby their cytotoxic effect.[1][2]

Modulators of MDR aim to reverse this resistance by inhibiting the function of efflux pumps like P-gp.[3] This restores the ability of chemotherapeutic drugs to accumulate within cancer cells and exert their therapeutic effect. This compound, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, represents a potential candidate for an MDR modulator based on the activity of other similar natural products.[4][5]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and Chemotherapeutic Agents

Cell LineCompoundIC50 (µM) ± SD
Parental (Sensitive)
MCF-7Doxorubicin0.5 ± 0.08
This compound> 50
Resistant (P-gp Overexpressing)
MCF-7/ADRDoxorubicin15.2 ± 1.5
This compound> 50

IC50: The half-maximal inhibitory concentration. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Reversal of Doxorubicin Resistance by this compound

Cell LineTreatmentIC50 of Doxorubicin (µM) ± SDReversal Fold (RF)
MCF-7/ADRDoxorubicin alone15.2 ± 1.51
Doxorubicin + this compound (1 µM)7.8 ± 0.91.95
Doxorubicin + this compound (5 µM)3.1 ± 0.44.90
Doxorubicin + Verapamil (5 µM, positive control)2.5 ± 0.36.08

Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the modulator.

Experimental Protocols

The following are detailed protocols for key experiments to assess the MDR modulating potential of this compound.

Cell Culture
  • Cell Lines: A pair of sensitive (e.g., MCF-7, K562) and resistant (e.g., MCF-7/ADR, K562/Dox) cancer cell lines should be used. The resistant cell line should be characterized for overexpression of P-glycoprotein.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell line should be periodically cultured in the presence of the selecting drug (e.g., doxorubicin) to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or the chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours. For reversal studies, treat cells with a fixed, non-toxic concentration of this compound in combination with varying concentrations of the chemotherapeutic agent.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Rhodamine 123 Accumulation Assay (Flow Cytometry)

This assay measures the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory effect of a compound on P-gp function.

  • Procedure:

    • Harvest cells and resuspend them in fresh culture medium at a density of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

  • Procedure:

    • Use isolated membranes from P-gp-overexpressing cells or commercially available P-gp membrane preparations.

    • Incubate the membranes with various concentrations of this compound in the presence of ATP and a P-gp substrate (e.g., verapamil, which stimulates ATPase activity).

    • The reaction is initiated by the addition of Mg-ATP.

    • After incubation at 37°C, the reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method (e.g., malachite green assay).

    • The change in ATPase activity in the presence of this compound indicates its interaction with P-gp.

Visualizations

The following diagrams illustrate the conceptual framework for investigating this compound as an MDR modulator.

MDR_Mechanism cluster_cell Cancer Cell Pgp P-gp Drug Chemotherapy Drug Pgp->Drug ATP-dependent Drug->Pgp Efflux Target Cellular Target (e.g., DNA) Drug->Target Cytotoxicity Modulator This compound Modulator->Pgp Inhibition Extracellular Extracellular Space Extracellular->Drug Influx

Caption: Mechanism of P-gp mediated multidrug resistance and its inhibition.

Experimental_Workflow start Start: Hypothesis This compound as MDR modulator cytotoxicity Cytotoxicity Assays (MTT) start->cytotoxicity reversal Drug Combination Studies (Chemosensitization) cytotoxicity->reversal accumulation Substrate Accumulation Assays (Rhodamine 123) reversal->accumulation atpase P-gp ATPase Activity Assay accumulation->atpase mechanism Mechanism of Action Studies (e.g., Western Blot for P-gp expression) atpase->mechanism end Conclusion: Potential as MDR Modulator mechanism->end

Caption: Workflow for evaluating a potential multidrug resistance modulator.

Conclusion

The investigation of this compound as a potential multidrug resistance modulator is a promising area of research. By employing the standardized protocols outlined in these application notes, researchers can systematically evaluate its efficacy and mechanism of action. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings within the scientific community. Further studies are warranted to elucidate the specific interactions of this compound with P-glycoprotein and other ABC transporters, which will be crucial for its development as a potential clinical agent to overcome multidrug resistance in cancer.

References

Application Notes and Protocols: Assessing the Effects of 17-Hydroxyisolathyrol on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a diterpenoid compound of interest for its potential immunomodulatory properties. Preliminary research on related compounds, such as lathyrol, suggests anti-inflammatory activity, potentially through the modulation of key signaling pathways like NF-κB and Nrf2.[1] This document provides a detailed protocol for assessing the effects of this compound on cytokine production in immune cells. The protocols outlined below describe methods for cell culture, stimulation of cytokine production, and quantification of cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry. Additionally, potential signaling pathways that may be affected by this compound are discussed, providing a framework for mechanistic studies.

Data Presentation

Table 1: Expected Pro-inflammatory Cytokine Profile in LPS-Stimulated Macrophages

CytokineExpected Level in Control (Unstimulated)Expected Level in LPS-StimulatedPotential Effect of this compound
TNF-αLow / UndetectableHighDose-dependent decrease
IL-6Low / UndetectableHighDose-dependent decrease
IL-1βLow / UndetectableHighDose-dependent decrease

Table 2: Expected Anti-inflammatory Cytokine Profile in LPS-Stimulated Macrophages

CytokineExpected Level in Control (Unstimulated)Expected Level in LPS-StimulatedPotential Effect of this compound
IL-10LowModerateDose-dependent increase

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Based on the manufacturer's information, this compound is soluble in DMSO.[2]

  • To prepare a 10 mM stock solution, weigh the appropriate amount of this compound and dissolve it in the corresponding volume of DMSO. For example, for a compound with a molecular weight of 350.45 g/mol , dissolve 3.50 mg in 1 mL of DMSO.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Assessment of Cytokine Production in Macrophages using ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted cytokines in the supernatant of cell cultures.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines.[3][4]

  • Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).[5]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Commercial ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 or THP-1 cells to 80-90% confluency.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).

  • Stimulation:

    • Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce cytokine production.[6] Include an unstimulated control group.

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification using ELISA:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokine standards.

Protocol 3: Intracellular Cytokine Staining and Analysis by Flow Cytometry

This protocol describes the detection of intracellular cytokine production at a single-cell level using flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a suitable immune cell line.

  • Complete cell culture medium.

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

  • Brefeldin A or Monensin (protein transport inhibitors).

  • This compound stock solution (from Protocol 1).

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies against target cytokines (e.g., anti-TNF-α, anti-IL-6).

  • Flow cytometer.

Procedure:

  • Cell Culture and Stimulation:

    • Culture PBMCs or your chosen cell line in a 24-well plate.

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours.

    • In the last 2-4 hours of stimulation, add a protein transport inhibitor like Brefeldin A (10 µg/mL) to the culture medium to cause intracellular accumulation of cytokines.

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • If desired, perform surface staining with antibodies against cell surface markers to identify specific cell populations.

    • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).

    • Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of cells positive for the target cytokine and the mean fluorescence intensity, which corresponds to the amount of cytokine per cell.

Visualization of Pathways and Workflows

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) pretreat Pre-treat with This compound prep_compound->pretreat prep_cells Culture Immune Cells (e.g., RAW 264.7, THP-1) seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->pretreat stimulate Stimulate with LPS (for ELISA) or PMA/Ionomycin (for Flow) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant intracellular_staining Intracellular Staining stimulate->intracellular_staining elisa Quantify Secreted Cytokines (ELISA) collect_supernatant->elisa flow_cytometry Analyze Intracellular Cytokines (Flow Cytometry) intracellular_staining->flow_cytometry

Caption: Workflow for evaluating this compound's effect on cytokine production.

NFkB_Signaling_Pathway Hypothesized Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokine_Genes activates transcription of Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits? Hydroxyisolathyrol->NFkB Inhibits nuclear translocation? IkB_NFkB->NFkB releases NF-κB

Caption: Potential inhibition of the NF-κB pathway by this compound.

MAPK_Signaling_Pathway Hypothesized Modulation of MAPK Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cytokine_Production Cytokine Production AP1->Cytokine_Production Hydroxyisolathyrol This compound Hydroxyisolathyrol->MKKs Inhibits? Hydroxyisolathyrol->ERK Inhibits? Hydroxyisolathyrol->JNK Inhibits? Hydroxyisolathyrol->p38 Inhibits?

Caption: Potential modulation of MAPK signaling by this compound.

References

Application Notes and Protocols for In Vivo Preclinical Evaluation of 17-Hydroxyisolathyrol in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class, have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines.[2][3] Preclinical in vivo studies are essential to validate the therapeutic potential of this compound. These application notes provide detailed experimental designs and protocols for evaluating the anti-inflammatory and anti-cancer efficacy of this compound in murine models.

I. General Considerations for In Vivo Studies

Prior to initiating efficacy studies, preliminary pharmacokinetic (PK) and toxicology assessments are crucial to determine the appropriate dosage range, administration route, and safety profile of this compound.

Drug Formulation and Administration

This compound is a solid, light yellow to yellow compound.[1] For in vivo administration, it should be dissolved in a suitable vehicle.

  • Vehicle Selection: A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. It is critical to test the vehicle alone as a control group to ensure it does not have any biological effects.

  • Routes of Administration: Depending on the experimental model and target organ, administration can be oral (gavage), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC). For localized inflammation models, topical application may also be considered.

Animal Models
  • Species: Mice are commonly used for initial in vivo efficacy studies due to their genetic tractability, rapid breeding cycle, and the availability of established disease models.

  • Strains: The choice of mouse strain depends on the specific experimental model. For instance, BALB/c or C57BL/6 mice are often used for inflammation studies, while immunodeficient strains like athymic nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice are required for xenograft studies.[4]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

II. Preclinical Evaluation of Anti-Inflammatory Activity

Based on the known activities of lathyrane diterpenoids, this compound is a promising candidate for an anti-inflammatory agent.[2][3] The following are protocols for acute and chronic inflammation models.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.[5]

Experimental Protocol:

  • Animal Allocation: Randomly divide mice (e.g., male BALB/c, 6-8 weeks old) into groups (n=8-10 per group):

    • Vehicle Control (e.g., DMSO/Cremophor/Saline)

    • This compound (e.g., 10, 25, 50 mg/kg, IP)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, IP)

  • Drug Administration: Administer the respective treatments one hour prior to the induction of inflammation.

  • Induction of Edema: Inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Vehicle Control-0
This compound10
This compound25
This compound50
Indomethacin10
Chronic Inflammatory Model: Adjuvant-Induced Arthritis

This model mimics the pathophysiology of human rheumatoid arthritis.

Experimental Protocol:

  • Animal Allocation: Randomly divide mice (e.g., female BALB/c, 6-8 weeks old) into treatment groups as described in the acute model.

  • Induction of Arthritis: On day 0, inject 100 µL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

  • Treatment Regimen: Begin treatment with this compound or controls on day 0 and continue daily for 21 days.

  • Assessment of Arthritis:

    • Paw Volume: Measure paw volume every other day.

    • Arthritic Score: Score the severity of arthritis based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Body Weight: Monitor body weight every other day.

  • Terminal Analysis (Day 21):

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-6, IL-1β).

    • Harvest paws for histological examination of joint inflammation and cartilage destruction.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritic Score ± SEMMean Paw Volume (mL) ± SEMSerum TNF-α (pg/mL) ± SEM
Vehicle Control-
This compound10
This compound25
This compound50
Dexamethasone1

III. Preclinical Evaluation of Anti-Cancer Activity

Extracts from Euphorbia lathyris have demonstrated in vivo anti-tumor activity, particularly against colon cancer.[5][6] Therefore, a colon cancer xenograft model is a logical starting point for evaluating this compound.

Human Colon Cancer Xenograft Model

This model assesses the ability of a compound to inhibit the growth of human tumors in an immunodeficient mouse.[2][4]

Experimental Protocol:

  • Cell Culture: Culture a human colon cancer cell line (e.g., HCT116 or SW480) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 106 cells in 100 µL of Matrigel into the right flank of immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Animal Allocation: Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, IP, daily)

    • Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, IP, twice weekly)

  • Treatment and Monitoring:

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2) / 2.

    • Monitor body weight as an indicator of toxicity.

  • Terminal Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Process tumors for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control-0
This compound25
This compound50
This compound100
5-Fluorouracil20

IV. Visualized Workflows and Pathways

Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, lathyrane diterpenoids are known to modulate key inflammatory and cancer-related pathways.

G Potential Signaling Pathways Modulated by this compound node_17OH This compound node_NFkB NF-κB Pathway node_17OH->node_NFkB Inhibition node_MAPK MAPK Pathway (ERK, JNK, p38) node_17OH->node_MAPK Modulation node_Apoptosis Apoptosis Pathway (Caspase Activation) node_17OH->node_Apoptosis Induction node_Prolif Cell Proliferation Pathway (e.g., Akt/mTOR) node_17OH->node_Prolif Inhibition node_Inflam Inflammation (Cytokine Production) node_NFkB->node_Inflam node_MAPK->node_Inflam node_Cancer Cancer Progression (Tumor Growth) node_Apoptosis->node_Cancer Inhibition node_Prolif->node_Cancer

Caption: Potential signaling pathways targeted by this compound.

Experimental Workflow for Anti-Inflammatory Studies

G Workflow for In Vivo Anti-Inflammatory Efficacy Testing node_acclimatize Animal Acclimatization (BALB/c Mice) node_randomize Randomization into Treatment Groups node_acclimatize->node_randomize node_treat Treatment Administration (this compound, Vehicle, Positive Control) node_randomize->node_treat node_induce Induction of Inflammation (Carrageenan or CFA) node_treat->node_induce node_measure Data Collection (Paw Volume, Arthritic Score) node_induce->node_measure node_analyze Terminal Analysis (Cytokines, Histology) node_measure->node_analyze node_report Data Analysis & Reporting node_analyze->node_report

Caption: Workflow for in vivo anti-inflammatory efficacy studies.

Experimental Workflow for Anti-Cancer Studies

G Workflow for In Vivo Anti-Cancer Xenograft Study node_implant Tumor Cell Implantation (e.g., HCT116 in Nude Mice) node_growth Tumor Growth to Palpable Size node_implant->node_growth node_randomize Randomization into Treatment Groups node_growth->node_randomize node_treat Treatment Administration (Daily for 21 days) node_randomize->node_treat node_monitor Monitoring (Tumor Volume, Body Weight) node_treat->node_monitor node_endpoint Study Endpoint & Euthanasia node_monitor->node_endpoint node_analyze Tumor Excision & Analysis (Weight, Histology) node_endpoint->node_analyze node_report Data Analysis & Reporting node_analyze->node_report

Caption: Workflow for an in vivo anti-cancer xenograft study.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of 17-Hydroxyisolathyrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, compounds primarily isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3-membered ring system and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. The structural complexity and potent bioactivities of these compounds make them attractive scaffolds for medicinal chemistry and drug discovery programs. This document provides an overview of the synthesis of this compound derivatives and their structure-activity relationships (SAR), with a focus on their potential as anti-inflammatory and anticancer agents. Detailed protocols for key biological assays are also provided.

Data Presentation

The biological activities of this compound and its derivatives are often evaluated based on their anti-inflammatory and cytotoxic effects. The following tables summarize the reported IC50 values for various lathyrane diterpenoid derivatives.

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives

CompoundDescriptionAssayCell LineIC50 (µM)Reference
Euphorbia factor L1Natural lathyrane diterpenoidNO Production InhibitionRAW264.79.90 ± 1.40[2]
Euphorbia factor L3Natural lathyrane diterpenoidNO Production InhibitionRAW264.78.06 ± 1.40[2]
EpoxylathyrolNatural lathyrane diterpenoidNO Production InhibitionRAW264.725.63 ± 7.86[2]
8d Lathyrane-3-hydroxyflavone hybridNO Production InhibitionRAW264.70.91 ± 1.38[2]
8d1 Lathyrane-3-hydroxyflavone hybridNO Production InhibitionRAW264.71.55 ± 0.68[3]
7g Lathyrane-pharmacophore hybridNO Production InhibitionRAW264.77.47 ± 1.09[2]
99n Lathyrane derivativeNO Production InhibitionRAW264.73.93 ± 1.04[4]
99o Lathyrane derivativeNO Production InhibitionRAW264.73.70 ± 1.01[4]
Compound 1 New lathyrane diterpenoidNO Production InhibitionRAW264.73.0 ± 1.1[4]
Compound 2 ent-isopimarane diterpenoidNO Production InhibitionRAW264.77.12[5]
Compound 12 ent-isopimarane diterpenoidNO Production InhibitionRAW264.712.73[5]

Table 2: Cytotoxic Activity of Lathyrane Diterpenoid Derivatives

CompoundDescriptionCell LineIC50 (µM)Reference
Euphofischer A (1) Lathyrane diterpenoid with a 15-p-coumaroyl moietyC4-2B (Prostate Cancer)11.3[6]
Jatropodagin A (96) Lathyrane-type diterpenoidSaos-2 (Osteosarcoma)8.08[1]
Jatropodagin A (96) Lathyrane-type diterpenoidMG-63 (Osteosarcoma)14.64[1]
Euphorbia factor L28 (2) Lathyrane-type diterpene786-0 (Renal Cancer)9.43[7]
Euphorbia factor L28 (2) Lathyrane-type diterpeneHepG2 (Liver Cancer)13.22[7]
Sterenoid E (186) 14(13→12) abeo-lanostane triterpenoidSMMC-7721 (Hepatoma)7.6
Sterenoid E (186) 14(13→12) abeo-lanostane triterpenoidHL-60 (Leukemia)4.7

Experimental Protocols

General Synthesis of this compound Derivatives (Acylation)

This protocol describes a general method for the acylation of the 17-hydroxyl group of this compound to generate ester derivatives. Disclaimer: This is a generalized protocol and may require optimization for specific substrates and acylating agents.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (if starting from a carboxylic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add the corresponding acyl chloride (1.2-1.5 equivalents) and triethylamine (2-3 equivalents). A catalytic amount of DMAP can be added to accelerate the reaction. If starting from a carboxylic acid, use the carboxylic acid (1.2-1.5 equivalents), EDCI (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 17-O-acyl-isolathyrol derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of test compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The inhibitory rate of NO production is calculated as: (1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)) * 100%. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, C4-2B)

  • Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Synthesis_Workflow Generalized Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_reaction Chemical Modification cluster_product Product cluster_purification Purification & Analysis 17_Hydroxyisolathyrol This compound Acylation Acylation/Esterification (Acyl Chloride or Carboxylic Acid, Base, +/- Coupling Agent) 17_Hydroxyisolathyrol->Acylation Reactant Derivative 17-O-Acyl-isolathyrol Derivative Acylation->Derivative Crude Product Purification Silica Gel Chromatography Derivative->Purification Purification Analysis Spectroscopic Characterization (NMR, MS) Purification->Analysis Purified Product

Caption: Generalized synthetic workflow for this compound derivatives.

NFkB_Signaling_Pathway Inhibition of NF-κB Signaling by Lathyrane Diterpenoids cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB_P P-IκBα IkB->IkB_P NFkB_active Active p50/p65 NFkB->NFkB_active Release Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene Induces Lathyrane This compound Derivatives Lathyrane->IKK Inhibits Lathyrane->IkB_P Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Structure-Activity Relationship (SAR) Discussion

The preliminary SAR studies on lathyrane diterpenoids suggest several key structural features that influence their biological activity:

  • Substitution at C-17: The hydroxyl group at C-17 is a common site for modification. Acylation of this group with various moieties can significantly impact both anti-inflammatory and cytotoxic activities. The nature of the acyl group, including its size, lipophilicity, and electronic properties, plays a crucial role in modulating the biological response.

  • Hybrid Molecules: The synthesis of hybrid molecules, where the lathyrane scaffold is linked to other pharmacophores (e.g., flavonoids), has shown promise in enhancing anti-inflammatory activity.[2][3] This strategy may lead to compounds with improved potency and potentially altered mechanisms of action.

  • Stereochemistry: The stereochemistry of the lathyrane core, particularly at positions like C-3, can have a significant effect on the cytotoxic activity of these compounds.[7]

  • Core Modifications: Modifications to the lathyrane ring system itself, such as the presence or absence of epoxide functionalities or double bonds, also contribute to the diverse biological profiles observed for this class of compounds.

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for development as anti-inflammatory and anticancer agents. The modular nature of their synthesis allows for the generation of diverse libraries of compounds for SAR studies. The provided protocols offer a starting point for researchers interested in exploring the synthesis and biological evaluation of these fascinating molecules. Further investigation into the detailed mechanisms of action and in vivo efficacy of potent derivatives is warranted to advance these compounds in the drug discovery pipeline.

References

Application Notes & Protocols for High-Throughput Screening of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, in high-throughput screening (HTS) for drug discovery. The protocols are based on established assays for biological activities associated with lathyrane diterpenoids, including anti-inflammatory and anticancer effects.

Application Note 1: High-Throughput Screening of this compound for Anti-Inflammatory Activity

1. Introduction

Lathyrane diterpenoids isolated from Euphorbia lathyris have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. This application note describes a high-throughput screening assay to identify and characterize the anti-inflammatory potential of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

2. Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Production DNA DNA (κB site) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

3. Experimental Workflow: HTS for NO Inhibition

The following diagram outlines the high-throughput screening workflow to assess the inhibitory effect of this compound on nitric oxide production.

HTS_Workflow_NO cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis plate_cells Seed RAW 264.7 cells in 96-well plates add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds pre_incubate Pre-incubate for 1 hour add_compounds->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate Incubate for 24 hours add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: High-throughput screening workflow for nitric oxide inhibition assay.

4. Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol is designed for a 96-well plate format suitable for high-throughput screening.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Compound Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMEM with DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Pre-incubation: Pre-incubate the plates for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for a further 24 hours at 37°C.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of inhibition of NO production for each concentration of this compound and calculate the IC50 value.

5. Data Presentation

While specific HTS data for this compound is not currently available, the following table presents representative data for other lathyrane diterpenoids isolated from Euphorbia lathyris, demonstrating their inhibitory effects on NO production in LPS-stimulated RAW 264.7 cells.[1][2]

CompoundIC50 (µM) for NO InhibitionCytotoxicity
Lathyrane Diterpenoid 13.0 ± 1.1Low
Lathyrane Diterpenoid 215.2 ± 2.3Low
Lathyrane Diterpenoid 326.0 ± 3.5Low
Lathyrane Diterpenoid 718.5 ± 2.1Not reported
Lathyrane Diterpenoid 92.6 ± 0.8Not reported
Lathyrane Diterpenoid 1110.4 ± 1.5Not reported
Lathyrane Diterpenoid 1322.1 ± 2.9Not reported
Lathyrane Diterpenoid 1414.7 ± 1.8Not reported
Lathyrane Diterpenoid 168.9 ± 1.2Not reported

Data is presented as mean ± SD and is representative of related compounds.

Application Note 2: High-Throughput Screening of this compound for Anticancer Activity

1. Introduction

Lathyrane diterpenoids have been identified as possessing cytotoxic activity against a range of human cancer cell lines. This suggests their potential as lead compounds for the development of novel anticancer agents. This application note outlines a high-throughput screening protocol to evaluate the cytotoxic effects of this compound against various cancer cell lines using a cell viability assay.

2. Experimental Workflow: HTS for Cytotoxicity

The workflow for a high-throughput cytotoxicity screen is illustrated below.

HTS_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis plate_cells Seed cancer cell lines in 96-well plates add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_viability_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate->add_viability_reagent incubate_reagent Incubate as required add_viability_reagent->incubate_reagent measure_signal Measure Absorbance or Luminescence incubate_reagent->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50

Caption: High-throughput screening workflow for cytotoxicity assay.

3. Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, 786-0)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the cells. Include vehicle control wells and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound for each cell line.

4. Data Presentation

The following table presents representative cytotoxic activity data for lathyrane diterpenoids isolated from Euphorbia lathyris against various human cancer cell lines.

CompoundCell LineIC50 (µM)
Euphorbia factor L28786-0 (Renal)9.43
HepG2 (Liver)13.22
Euphorbia factor L1KB-VIN (MDR)> 50
Euphorbia factor L2KB-VIN (MDR)10.8
Euphorbia factor L3A549 (Lung)11.2
MDA-MB-231> 50
Euphorbia factor L8A549 (Lung)15.3
MDA-MB-23121.9
Euphorbia factor L9A549 (Lung)8.4
MDA-MB-23121.9
KB (Oral)5.7
MCF-7 (Breast)7.1

Data is representative of related compounds and sourced from published studies.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 17-Hydroxyisolathyrol for reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in cell-based assays?

This compound is a macrocyclic lathyrol derivative with potential anti-inflammatory properties.[1] As a hydrophobic molecule, its low aqueous solubility presents a significant challenge for in vitro studies, often leading to precipitation in cell culture media and inaccurate experimental outcomes.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound to create a high-concentration stock solution.[2] It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. A final concentration of less than 0.5% is generally recommended, with 0.1% or lower being ideal for most cell lines. It is imperative to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects.

Q4: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening and how can I prevent it?

This phenomenon, known as "crashing out" or "solvent shock," occurs when the hydrophobic compound, highly soluble in the organic solvent (DMSO), is rapidly introduced into the aqueous environment of the cell culture medium where its solubility is significantly lower. To prevent this, a careful dilution technique is required. Pre-warm the cell culture medium to 37°C and add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.

Troubleshooting Guide: Compound Precipitation

Issue: this compound precipitates in the cell culture medium.

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your cell-based assays.

ObservationPotential CauseRecommended Solution(s)
Immediate Precipitate Solvent Shock: Rapid change in polarity from DMSO to aqueous media.- Pre-warm cell culture media to 37°C before adding the compound. - Add the DMSO stock solution dropwise while gently vortexing the media. - Perform a serial dilution of the DMSO stock in pre-warmed media.
Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous media.- Decrease the final working concentration of the compound. - Determine the maximum soluble concentration by performing a solubility test (see protocol below).
Precipitate Forms Over Time in Incubator Temperature Shift: Changes in temperature between room temperature and the 37°C incubator can affect solubility.- Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media over time.- Consider using a serum-free medium for the experiment if compatible with your cells. - Test different media formulations.
Evaporation: Evaporation of media from the wells can increase the compound concentration, leading to precipitation.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems. This data can be used as a starting point for preparing your stock and working solutions.

Solvent SystemConcentrationObservations
100% DMSO100 mg/mL (285.35 mM)Requires sonication for complete dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 350.45 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well flat-bottom plate

  • Sterile serological pipettes and pipette tips

  • Multichannel pipette

Procedure:

  • In a sterile 96-well plate, add 100 µL of pre-warmed complete cell culture medium to each well.

  • Create a serial dilution of your 10 mM this compound stock solution in the plate. For example, add 2 µL of the 10 mM stock to the first well (final concentration 200 µM), then perform a 2-fold serial dilution across the plate. Include a vehicle control well with 2 µL of DMSO only.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).

  • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Protocol 3: Cell-Based Assay for IL-17 Signaling Inhibition

Objective: To assess the inhibitory effect of this compound on IL-17A-induced IL-6 production in a human cell line (e.g., HeLa or A549).

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium

  • Recombinant human IL-17A

  • This compound working solutions (prepared as determined in Protocol 2)

  • Vehicle control (DMSO in media)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Pre-incubate the cells with the compound for 1-2 hours.

  • IL-17A Stimulation: Add recombinant human IL-17A to the wells to a final concentration known to induce a robust IL-6 response (e.g., 50 ng/mL). Include a negative control group with no IL-17A stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for IL-6 measurement.

  • ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-6 production by this compound compared to the IL-17A-stimulated vehicle control.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO sol_test Determine Max Soluble Concentration stock->sol_test working Prepare Working Solutions sol_test->working treat Treat with This compound working->treat seed Seed Cells (96-well plate) seed->treat stimulate Stimulate with IL-17A treat->stimulate incubate Incubate (24 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure IL-6 (ELISA) collect->elisa analyze Analyze Data (% Inhibition) elisa->analyze

Caption: Experimental workflow for assessing the inhibitory effect of this compound on IL-17A-induced IL-6 production.

il17_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition IL17 IL-17A IL17R IL-17RA/RC Receptor Complex IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkappaB NF-κB-IκB IKK->NFkB_IkappaB phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Target Gene Expression NFkB_nuc->Gene Cytokines IL-6, CXCL1, etc. Gene->Cytokines Inhibitor This compound (Hypothesized) Inhibitor->TRAF6 Inhibits Inhibitor->NFkB Inhibits

Caption: Hypothesized mechanism of action of this compound on the IL-17 signaling pathway, potentially inhibiting downstream inflammatory gene expression.

References

17-Hydroxyisolathyrol stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol, focusing on its stability in DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Moisture: Use anhydrous, high-purity DMSO to prepare stock solutions. Avoid repeated freeze-thaw cycles, as the hygroscopic nature of DMSO can introduce water, which may accelerate degradation.

Q2: I observed precipitation in my this compound DMSO stock solution upon thawing. What should I do?

Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, you can warm the vial to room temperature and vortex it. If precipitation persists, gentle sonication in a water bath for a few minutes can aid in dissolution. Always visually inspect the solution for complete dissolution before use in experiments.

Q3: Can I store my diluted working solutions of this compound?

It is highly recommended to prepare fresh working solutions from your DMSO stock immediately before each experiment. Storing diluted aqueous solutions, even for a short period, can lead to instability and inaccurate experimental results.

Q4: What are the potential signs of this compound degradation in my DMSO stock?

Visual signs of degradation can include a change in the color of the solution or the appearance of particulate matter that does not redissolve upon warming and vortexing. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods such as HPLC-UV or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous, high-purity DMSO.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Store aliquots at -80°C and protect them from light.4. Perform a stability check on your old and new stock solutions using HPLC-UV or LC-MS.
Loss of biological activity The compound has degraded due to improper storage or handling.1. Review your storage and handling procedures against the recommended guidelines.2. Consider performing a forced degradation study to understand the stability limits of the compound under your experimental conditions.
Unexpected peaks in analytical chromatogram (HPLC/LC-MS) Presence of degradation products.1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. Compare the chromatogram of your stock solution to the fresh standard to identify potential degradation peaks.3. Consider using mass spectrometry (MS) to identify the mass of the unknown peaks and hypothesize potential degradation pathways.

Quantitative Data Summary

The following tables summarize key data related to the stability and handling of this compound.

Table 1: Recommended Storage Conditions for this compound in DMSO

ParameterCondition
Solvent Anhydrous, high-purity DMSO
Temperature -20°C (short-term, ≤ 1 month)-80°C (long-term, ≤ 6 months)
Light Protect from light (amber vials or foil wrap)
Freeze-Thaw Cycles Minimize; aliquot into single-use vials

Table 2: Factors Influencing Stability of Compounds in DMSO

FactorImpact on StabilityMitigation Strategy
Water Content Can lead to hydrolysis of susceptible compounds.Use anhydrous DMSO; store in a desiccator.
Temperature Higher temperatures accelerate degradation.Store at recommended low temperatures.
Light Can induce photolytic degradation.Use light-protecting containers.
Oxygen Can lead to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen) for sensitive compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound and anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound in DMSO

  • Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.

  • Materials:

    • This compound DMSO stock solution (10 mM)

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid

    • HPLC or UPLC system with UV and MS detectors

    • C18 column

  • Procedure:

    • Acidic Hydrolysis: Mix 100 µL of 10 mM this compound stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 100 µL of 10 mM this compound stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 100 µL of 10 mM this compound stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the 10 mM this compound DMSO stock at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose an aliquot of the 10 mM this compound DMSO stock to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.

    • Control: Keep an aliquot of the 10 mM this compound DMSO stock at -80°C.

    • Analysis:

      • After the incubation period, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

      • Dilute all samples to a suitable concentration for analysis (e.g., 100 µM) with the initial mobile phase composition.

      • Analyze all samples by LC-MS. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the disappearance of the parent peak of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot into Vials prep3->prep4 prep5 Store at -80°C prep4->prep5 stock 10 mM Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidative Stress (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV light, RT) stock->photo analysis LC-MS Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis data Data Interpretation (Degradation Profile) analysis->data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response stim This compound mapk MAPK Activation stim->mapk ? ikk IKK Activation stim->ikk ? erk ERK mapk->erk jnk JNK mapk->jnk p38 p38 mapk->p38 response Modulation of Gene Expression (e.g., Inflammatory Cytokines) erk->response jnk->response p38->response ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb nfkb->response

Caption: Postulated signaling pathways for this compound.

Technical Support Center: Isolation of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the isolation of 17-Hydroxyisolathyrol and other lathyrane diterpenoids from Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to isolate?

A1: this compound is a lathyrane-type diterpenoid found in the seeds of Euphorbia lathyris. These compounds are characterized by a complex, highly oxygenated tricyclic ring system. The isolation can be challenging due to their relatively low concentrations in the plant material, the presence of numerous structurally similar analogs that complicate purification, and their potential for degradation during extraction and purification. The isolation process typically involves multi-step separation protocols to achieve high purity.

Q2: What is a typical yield for lathyrane diterpenoids from Euphorbia lathyris seeds?

Q3: What are the known biological activities of this compound and other lathyrane diterpenoids?

A3: Lathyrane diterpenoids exhibit a range of biological activities, making them of great interest to drug development professionals. Their most notable activities include the modulation of multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps, and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] Some lathyrane diterpenoids have also shown cytotoxic activity against various cancer cell lines.

Q4: Are there any specific safety precautions to consider when working with Euphorbia lathyris?

A4: Yes, the latex of Euphorbia species is known to be a skin and eye irritant. It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the plant material. All extraction and purification steps should be performed in a well-ventilated area or a fume hood.

Troubleshooting Guide: Overcoming Low Yield

Low yields during the isolation of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Suggested Solution
Low overall extract yield Poor quality or improper preparation of plant material. - Source Verification: Ensure the correct species (Euphorbia lathyris) and that the seeds are mature and properly dried. - Grinding: The seeds should be finely powdered to maximize the surface area for solvent penetration.
Inefficient initial extraction. - Solvent Choice: 95% ethanol is commonly used for the initial extraction. Ensure the solvent-to-solid ratio is sufficient to thoroughly wet the plant material. - Extraction Method: Refluxing is a common method. Ensure the reflux time is adequate (e.g., 3 hours, repeated 3 times). Consider alternative methods like sonication or Soxhlet extraction, but be mindful of the potential for degradation of thermolabile compounds.
Low yield of the target fraction after partitioning Incorrect solvent polarity for partitioning. - The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). Ensure complete separation of the layers and that the target compound is being partitioned into the expected solvent phase based on its polarity.
Significant loss of compound during chromatography Inappropriate stationary or mobile phase. - Column Chromatography: Silica gel is a common choice. Optimize the solvent system for good separation of the target compound from its analogs. Gradient elution may be necessary. Sephadex LH-20 is often used for further purification. - Irreversible Adsorption: The highly oxygenated nature of lathyrane diterpenoids can lead to irreversible adsorption on silica gel. If this is suspected, consider using a different stationary phase like reversed-phase C18 silica.
Compound degradation on the column. - Some compounds can be sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel.
Difficulty in final purification (co-eluting impurities) Presence of structurally similar analogs. - High-Resolution Chromatography: Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary for the final purification step to resolve closely eluting compounds.
Overall low recovery Compound instability. - Lathyrane diterpenoids can be sensitive to heat and light. Minimize exposure to high temperatures and direct light throughout the isolation process. Store extracts and fractions at low temperatures.

Data Presentation

The following table summarizes the reported yields of various lathyrane diterpenoids isolated from Euphorbia lathyris seeds, providing a benchmark for researchers.

CompoundStarting Material (kg)Isolated Amount (mg)Yield (% w/w of seeds)
Euphorbia Factor L1411200.028
Euphorbia Factor L243200.008
Euphorbia Factor L3411000.0275
Euphorbia Factor L84400.001

Note: These yields are based on a specific study and may vary depending on the experimental conditions.

Experimental Protocols

Key Experiment: Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol is a generalized procedure based on commonly cited methods in the literature.

1. Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 4 kg) are subjected to reflux with 95% ethanol for 3 hours.

  • This extraction process is typically repeated three times to ensure exhaustive extraction.

  • The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Each solvent fraction is collected and concentrated. Lathyrane diterpenoids are typically found in the petroleum ether and ethyl acetate fractions.

3. Chromatographic Purification:

  • The target-containing fraction (e.g., petroleum ether extract) is subjected to column chromatography on silica gel.

  • A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate of increasing polarity, is used to separate the components.

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification is often achieved using Sephadex LH-20 column chromatography, typically with a solvent system like chloroform/methanol.

  • For final purification to isolate individual compounds, preparative TLC or HPLC may be employed.

Mandatory Visualizations

Signaling Pathways

Lathyrane diterpenoids are known to interact with key cellular signaling pathways. The following diagrams illustrate two of these interactions.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant Powdered E. lathyris Seeds reflux Reflux with 95% Ethanol plant->reflux partition Solvent Partitioning reflux->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 silica->sephadex prep_tlc Preparative TLC/HPLC sephadex->prep_tlc pure_compound Isolated this compound prep_tlc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

P_glycoprotein_efflux_pump cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Pgp P-glycoprotein (P-gp) drug_out Drug Pgp->drug_out Efflux adp ADP + Pi Pgp->adp Hydrolysis drug_in Drug drug_in->Pgp Binds to P-gp atp ATP atp->Pgp lathyrol This compound lathyrol->Pgp Inhibits

Caption: Inhibition of the P-glycoprotein efflux pump by this compound.

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

References

Technical Support Center: Optimizing HPLC Separation of Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lathyrane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating lathyrane diterpenes?

A1: The most commonly used stationary phase for the separation of lathyrane diterpenes is a C18 reversed-phase column.[1][2] This type of column effectively separates these moderately non-polar compounds based on their hydrophobicity.

Q2: What mobile phases are typically used for the HPLC analysis of lathyrane diterpenes?

A2: For reversed-phase HPLC, a mobile phase consisting of acetonitrile and water is frequently employed.[1][2] In some cases, methanol has been used as the organic modifier. For normal-phase HPLC, a combination of n-hexane and ethyl acetate has been utilized.[3] The optimal ratio of the solvents will depend on the specific lathyrane diterpenes being analyzed and may require method development.

Q3: What detection wavelength is suitable for lathyrane diterpenes?

A3: Lathyrane diterpenes are often detected using UV detectors at wavelengths around 272 nm or 275 nm.[1][3]

Q4: Can gradient elution improve the separation of a complex mixture of lathyrane diterpenes?

A4: Yes, gradient elution can be highly effective for separating complex mixtures of lathyrane diterpenes with varying polarities. A gradient program allows for the separation of both more polar and less polar compounds within a single run by gradually increasing the organic solvent concentration.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of lathyrane diterpenes.

Problem 1: Poor Resolution or Co-eluting Peaks

Q: My chromatogram shows poor resolution between lathyrane diterpene peaks, or some peaks are co-eluting. What should I do?

A: Poor resolution is a common challenge. Here are several steps you can take to improve the separation:

  • Optimize the Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic mobile phase (constant solvent composition), systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A small change in the solvent ratio can significantly impact resolution.

    • Gradient Elution: If you are analyzing a complex mixture, a gradient elution program is recommended.[3] You can optimize the gradient by adjusting the initial and final solvent concentrations, the gradient steepness (rate of change), and the duration of the gradient.

    • Try a Different Organic Solvent: Acetonitrile generally provides better resolution and a smoother baseline compared to methanol for lathyrane diterpenes.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[5]

  • Change the Stationary Phase: While C18 is common, other stationary phases with different selectivities (e.g., C8, Phenyl-Hexyl) could provide a different elution pattern and potentially resolve co-eluting peaks.

  • Check for Column Degradation: Over time, HPLC columns can lose their efficiency, leading to broader peaks and decreased resolution. If the column is old or has been used extensively, consider replacing it.[6]

Problem 2: Peak Tailing

Q: The peaks for my lathyrane diterpenes are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Interactions with the Stationary Phase: Tailing of basic compounds can occur due to interactions with acidic silanol groups on the silica-based stationary phase.

    • Use a Buffered Mobile Phase: Adding a buffer to your aqueous mobile phase can help to suppress these secondary interactions.

    • Use an End-Capped Column: Modern, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try replacing the guard column or reversing the analytical column (if recommended by the manufacturer) for a short flush.

  • Inappropriate Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Problem 3: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What are the possible reasons and solutions?

A: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline noise. Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.[4]

    • Solvent Contamination: Impurities in your solvents can lead to a noisy or drifting baseline. Use high-purity, HPLC-grade solvents.

    • Incomplete Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase manually can help diagnose this issue.

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause a noisy baseline. Check the lamp's energy output.

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent (e.g., isopropanol) to clean the flow cell.

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline, especially during a gradient. Ensure you are operating within the column's recommended temperature and pH range.

Data Presentation

Table 1: Example HPLC Method Parameters for Lathyrane Diterpene Analysis

ParameterMethod 1Method 2
Stationary Phase Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[1]Silica Gel (Normal Phase)
Mobile Phase Acetonitrile:Water (85:15, v/v)[1]n-Hexane:Ethyl Acetate (90:10, v/v)[3]
Elution Mode Isocratic[1]Isocratic (initial), then Gradient[3]
Flow Rate 0.25 mL/min[1]1.2 mL/min[3]
Column Temperature 30 °C[1]Not Specified
Detection Wavelength 272 nm[1]275 nm[3]
Injection Volume 20 µL[1]Not Specified

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Lathyrane Diterpenes from Euphorbia lathyris Seeds

This protocol is based on the method described by Gao et al.[1]

  • Sample Preparation:

    • Powder the seeds of Euphorbia lathyris to a homogeneous size (approximately 80 mesh).

    • Accurately weigh 0.1 g of the powdered sample.

    • Extract the sample with 10 mL of methanol in an ultrasonic bath for 30 minutes.

    • Filter the extract.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the filtrates and evaporate to dryness under vacuum.

    • Dissolve the residue in methanol and dilute to 10 mL in a volumetric flask.

    • Filter the final solution through a 0.45 µm filter membrane before injection.

  • HPLC Conditions:

    • Instrument: Agilent 1200 series LC system or equivalent.

    • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm i.d., 5 µm).

    • Mobile Phase: Acetonitrile:Water (85:15, v/v).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 272 nm.

    • Injection Volume: 20 µL.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Powdered Sample extraction Ultrasonic Extraction (Methanol) start->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution evaporation->reconstitution filtration2 0.45 µm Filtration reconstitution->filtration2 injection Injection filtration2->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq

Caption: Experimental workflow for HPLC analysis of lathyrane diterpenes.

Troubleshooting_Tree start Chromatographic Issue Identified poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing baseline_issue Baseline Noise / Drift start->baseline_issue opt_mobile_phase Optimize Mobile Phase (Isocratic Ratio / Gradient) poor_resolution->opt_mobile_phase adj_flow_rate Adjust Flow Rate poor_resolution->adj_flow_rate check_column Check/Replace Column poor_resolution->check_column check_secondary_int Address Secondary Interactions (Buffer / End-capped column) peak_tailing->check_secondary_int check_overload Reduce Sample Concentration/ Injection Volume peak_tailing->check_overload check_injection_solvent Match Injection Solvent to Mobile Phase peak_tailing->check_injection_solvent degas_mobile_phase Degas Mobile Phase baseline_issue->degas_mobile_phase check_solvents Use High-Purity Solvents baseline_issue->check_solvents check_detector Check Detector Lamp/ Clean Flow Cell baseline_issue->check_detector

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting 17-Hydroxyisolathyrol cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cytotoxicity research? A1: this compound is a macrocyclic lathyrol derivative, a type of natural product isolated from plants such as the seeds of Euphorbia lathyris.[1] Natural products are a significant source for the discovery of new anticancer drugs, and cytotoxicity assays are fundamental in screening these compounds for their potential to inhibit cancer cell growth.[2]

Q2: I'm observing high variability in my IC50 values for this compound between experiments. What are the common causes? A2: Inconsistent IC50 values are a frequent challenge in cytotoxicity research and can be influenced by several factors.[3][4] Key considerations include the choice of cell line, the specific viability assay used (e.g., MTT, MTS, LDH), and the duration of compound exposure.[3][5] Even minor variations in cell seeding density or using cells at different passage numbers can significantly alter results.[6][7][8] It is crucial to standardize these parameters across all experiments to ensure reproducibility.[9]

Q3: My this compound stock solution is difficult to dissolve. How can I improve its solubility and what precautions should I take? A3: Poor solubility is a common issue with lipophilic natural products.[10] For this compound, a stock solution can be prepared in DMSO.[1] To aid dissolution, gentle heating or sonication can be used.[1] When preparing working concentrations in culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs in the medium, it can scatter light and lead to artificially high absorbance readings.[10] Always visually inspect wells for any precipitate.

Q4: Can the this compound compound itself interfere with my colorimetric assay (e.g., MTT, XTT)? A4: Yes, this is a known issue with many natural products.[10] Compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to their colored formazan product, leading to a false signal that can mask true cytotoxicity.[10] To control for this, you must run a "compound-only" control, which includes the compound in cell-free media with the assay reagent. The absorbance from this control should be subtracted from your experimental readings.[10][11]

Troubleshooting Guide: High Variability in Replicate Wells

High variability between technical replicates is a common problem that can obscure the true effect of the compound. Use the following guide and flowchart to diagnose and resolve potential issues.

Problem Potential Cause Recommended Solution
High Signal / High Variability Air Bubbles in Wells: Bubbles scatter light, leading to inaccurate absorbance readings.Carefully inspect each well before reading. Use a sterile syringe needle or pipette tip to gently pop any bubbles.[11][12]
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.Ensure the cell suspension is thoroughly mixed before and during plating. Handle the cell suspension gently to avoid cell damage.[6][11]
Precipitation of Compound: The compound may precipitate out of the solution in the culture medium.Visually inspect wells under a microscope. Improve compound solubility by optimizing the solvent and its final concentration.[10]
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating media components and the test compound.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Low Signal / High Variability Incomplete Solubilization of Formazan (MTT Assay): If the purple formazan crystals are not fully dissolved, readings will be low and variable.Ensure the solubilization buffer (e.g., DMSO) is added to all wells and mixed thoroughly to completely dissolve the crystals.[6]
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, cells, or assay reagents.Calibrate pipettes regularly. Ensure proper pipetting technique, such as changing tips for each replicate and keeping the pipette vertical.[6]
Cell Clumping: Some cell lines tend to clump, leading to uneven distribution in the wells.Gently triturate the cell suspension to break up clumps before seeding. Consider using a cell-detaching agent if necessary.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high variability in cytotoxicity assay data.

G Start High Variability Observed in Replicates Check_Visual Visually Inspect Plate (Microscope & Naked Eye) Start->Check_Visual Bubbles Bubbles Present? Check_Visual->Bubbles Precipitate Compound Precipitate? Bubbles->Precipitate No Sol_Bubbles Solution: Remove bubbles with sterile tip before reading. Bubbles->Sol_Bubbles Yes Uneven_Growth Uneven Cell Growth / 'Edge Effect'? Precipitate->Uneven_Growth No Sol_Precipitate Solution: Optimize compound solubility (check solvent concentration). Precipitate->Sol_Precipitate Yes Review_Protocol Review Assay Protocol & Execution Uneven_Growth->Review_Protocol No Sol_Edge Solution: Avoid outer wells; fill with PBS. Uneven_Growth->Sol_Edge Yes Pipetting Inconsistent Pipetting? Review_Protocol->Pipetting Reagents Reagent Issues? (e.g., Incomplete Mixing) Pipetting->Reagents No Sol_Pipetting Solution: Calibrate pipettes; refine technique. Pipetting->Sol_Pipetting Yes Cell_Culture Review Cell Culture Technique Reagents->Cell_Culture No Sol_Reagents Solution: Ensure complete mixing (e.g., formazan solubilization). Reagents->Sol_Reagents Yes Seeding Inconsistent Seeding? Cell_Culture->Seeding Sol_Seeding Solution: Mix cell suspension thoroughly before/during plating. Seeding->Sol_Seeding Yes

Caption: Troubleshooting flowchart for high assay variability.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol is a widely used method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension at the desired concentration and seed 100 µL into each well of a 96-well plate. Incubate the plate for 24 hours (or until cells adhere and reach ~70-80% confluency).[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).[11]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the "compound-only" control.

Experimental Workflow Diagram

G A 1. Seed Cells in 96-well Plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for Exposure Period (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate for Formazan Formation (2-4h) E->F G 7. Add Solubilization Buffer & Mix F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Potential Signaling Pathway in Compound-Induced Cytotoxicity

While the precise signaling pathway for this compound is an active area of research, many cytotoxic natural products induce cell death through the activation of intrinsic apoptotic pathways. This often involves mitochondrial disruption and the activation of caspases.

G compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress mito Mitochondrial Perturbation stress->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Preventing degradation of 17-Hydroxyisolathyrol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 17-Hydroxyisolathyrol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions to minimize degradation. Both the physical state of the compound (solid vs. solution) and the duration of storage are critical factors.

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the storage temperature. For short-term storage of up to one month, a temperature of -20°C is recommended. For longer-term storage, up to six months, it is advised to store stock solutions at -80°C.[1] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors contributing to the degradation of this compound are exposure to light, moisture, and non-optimal temperatures. The complex structure of this lathyrane diterpenoid, which includes ester functionalities, double bonds, and a cyclopropane ring, makes it susceptible to various degradation pathways.

Q4: Should I protect this compound from light?

A4: Yes, it is crucial to protect this compound from light.[1] Lathyrane diterpenoids can be sensitive to light, which may induce isomerization of double bonds or rearrangement of the strained cyclopropane ring, leading to the formation of inactive or undesired byproducts.

Q5: Is this compound sensitive to moisture?

A5: Yes, moisture should be avoided during storage.[1] The ester groups in the this compound molecule are susceptible to hydrolysis, a chemical reaction with water that would break these bonds and alter the compound's structure and activity. Storing the compound in a dry environment is essential.

Troubleshooting Guide

This guide will help you identify and resolve potential degradation issues with this compound.

Observation Potential Cause Recommended Action
Loss of biological activity in your assay. Degradation of this compound due to improper storage or handling.1. Review your storage conditions against the recommended guidelines (see Table 1). 2. Prepare a fresh stock solution from solid material. 3. Perform an analytical check of your stock solution's purity (see Experimental Protocols).
Appearance of new peaks in your analytical chromatogram (e.g., UPLC/HPLC). Formation of degradation products.1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Attempt to identify the degradation products using mass spectrometry (MS) to check for masses corresponding to potential hydrolysis, oxidation, or isomerization products (see Figure 1). 3. Consider performing a forced degradation study to generate and identify potential degradation products (see Experimental Protocols).
Changes in the spectroscopic profile (e.g., NMR). Isomerization or other structural changes.1. Acquire a new NMR spectrum of the sample and compare it to the reference spectrum of a fresh, pure sample. 2. Look for changes in chemical shifts or coupling constants, particularly for protons and carbons near the double bonds and the cyclopropane ring, which can indicate isomerization.
Precipitation in the stock solution upon thawing. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate for the desired concentration. 2. Gently warm and sonicate the solution to aid dissolution. If precipitation persists, it may be a sign of degradation. Analyze the supernatant and the precipitate separately if possible.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Atmosphere Light/Moisture
Solid-20°C to -80°CLong-termInert gas (e.g., Argon, Nitrogen) recommendedProtect from light and moisture
Stock Solution (-20°C)-20°CUp to 1 month[1]Sealed vialProtect from light
Stock Solution (-80°C)-80°CUp to 6 months[1]Sealed vialProtect from light

Experimental Protocols

Protocol 1: Stability Assessment of this compound by UPLC-MS

Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • UPLC-MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Integrate the peak area of this compound and any other observed peaks.

    • Calculate the percentage purity of the main compound.

    • Analyze the mass spectra of any new peaks to tentatively identify potential degradation products based on their mass-to-charge ratio.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation pathways and products.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute for UPLC-MS analysis as described in Protocol 1.

    • Characterize major degradation products using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Mandatory Visualization

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O (Acid/Base) Oxidation Oxidation This compound->Oxidation  O₂/Peroxides Photodegradation Photodegradation This compound->Photodegradation  Light (UV) Hydrolyzed Products Hydrolyzed Products Hydrolysis->Hydrolyzed Products  Loss of ester groups Oxidized Products Oxidized Products Oxidation->Oxidized Products  Epoxidation, etc. Isomers/Rearranged Products Isomers/Rearranged Products Photodegradation->Isomers/Rearranged Products  Isomerization/Rearrangement

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_characterization Characterization Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Stock_Solution->Stress_Conditions UPLC_MS UPLC-MS Analysis Stress_Conditions->UPLC_MS Purity_Assessment Purity Assessment UPLC_MS->Purity_Assessment Degradant_Detection Degradant Detection UPLC_MS->Degradant_Detection HRMS_NMR HRMS & NMR Analysis Degradant_Detection->HRMS_NMR Structure_Elucidation Structure Elucidation of Degradants HRMS_NMR->Structure_Elucidation

Caption: Experimental workflow for stability testing and degradation analysis.

References

Minimizing off-target effects of 17-Hydroxyisolathyrol in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 17-Hydroxyisolathyrol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a macrocyclic lathyrol derivative, a type of diterpenoid, isolated from the seeds of Euphorbia lathyris.[1] As with many diterpenoids, it has the potential to modulate various cellular signaling pathways.[2][3] Due to the complex nature of these compounds, it is crucial to characterize their activity and specificity in any cellular model.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a working solution for cell culture, the DMSO stock can be diluted in culture medium. Note that high concentrations of DMSO can be toxic to cells, so it is advisable to keep the final DMSO concentration in your experiment below 0.5%.[4] If you observe precipitation upon dilution, gentle warming and sonication can aid in dissolution.[1]

Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?

A3: Unexpected cell death can arise from several factors:

  • On-target apoptosis: The intended target of this compound, when inhibited, may trigger a regulated cell death pathway.[5][6]

  • Off-target effects: The compound may be interacting with other cellular proteins, leading to toxicity.[4]

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4]

  • Compound degradation: Improper storage or handling can lead to the formation of toxic byproducts.[7]

  • Cell culture issues: Problems such as contamination or poor cell health can exacerbate the toxic effects of a compound.[8]

Q4: How can I begin to determine if the observed effects of this compound are on-target or off-target?

A4: A multi-faceted approach is recommended. Start by performing a dose-response curve to determine the lowest effective concentration. Then, consider using a structurally similar but inactive analog as a negative control. If available, using genetic methods like siRNA or CRISPR to knock down the putative target can help determine if the phenotype is replicated. Furthermore, biochemical and cellular assays can be employed to identify other potential targets.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
  • Possible Cause: Inconsistent compound solubility or stability in the culture medium.

  • Troubleshooting Steps:

    • Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.

    • Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a different solubilization protocol.[1]

    • Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.[9][10]

Issue 2: Observed Phenotype Does Not Match Known Effects of Targeting the Hypothesized Pathway
  • Possible Cause: this compound may have significant off-target activities. Diterpenoids are known to interact with various signaling pathways, including NF-κB and MAPK pathways.[2][11]

  • Troubleshooting Steps:

    • Kinase Profiling: Perform an in vitro kinase screen to identify potential off-target kinases.[8][12]

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the engagement of the intended target in intact cells. A lack of a thermal shift for the intended target, or the discovery of shifts in other proteins, can indicate off-target binding.[13][14][15][16]

    • Affinity Chromatography: For an unbiased approach, use affinity chromatography with immobilized this compound to pull down binding partners from cell lysates for identification by mass spectrometry.[17][18][19][20]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and radiolabeled [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Quenching & Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Data Presentation:

TargetIC50 (nM) for this compoundSelectivity (Fold vs. Primary Target)
Primary Target A 50 1
Off-Target Kinase 15,000100
Off-Target Kinase 2>10,000>200
Off-Target Kinase 32,50050
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a target protein by this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation:

TreatmentMelting Temperature (Tm) in °C
Vehicle (DMSO)48.5
This compound (10 µM)52.3
Protocol 3: Affinity Chromatography for Target Identification

Objective: To identify the cellular binding partners of this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads).

  • Cell Lysis: Prepare a cell lysate from the cellular model of interest.

  • Incubation: Incubate the cell lysate with the this compound-conjugated beads. Include a control with unconjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as Western blotting or CETSA.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_validation Target Validation start Unexpected Phenotype with This compound kinase_profiling In Vitro Kinase Profiling start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa affinity_chrom Affinity Chromatography-MS start->affinity_chrom validation Validate Hits (e.g., siRNA, Western Blot) kinase_profiling->validation cetsa->validation affinity_chrom->validation

Caption: Workflow for investigating off-target effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_path MAPK Cascade receptor->mapk_path nfkb_path IKK Complex receptor->nfkb_path pi3k_path PI3K receptor->pi3k_path ap1 AP-1 mapk_path->ap1 nfkb NF-kB nfkb_path->nfkb akt Akt pi3k_path->akt foxo FOXO akt->foxo Gene Expression\n(Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) ap1->Gene Expression\n(Inflammation, Proliferation) Gene Expression\n(Inflammation, Survival) Gene Expression (Inflammation, Survival) nfkb->Gene Expression\n(Inflammation, Survival) Gene Expression\n(Cell Cycle, Apoptosis) Gene Expression (Cell Cycle, Apoptosis) foxo->Gene Expression\n(Cell Cycle, Apoptosis) compound This compound compound->mapk_path compound->nfkb_path

Caption: Potential signaling pathways modulated by diterpenoids like this compound.

References

Technical Support Center: Enhancing the Bioavailability of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, protocols, and troubleshooting advice for enhancing the in vivo bioavailability of the poorly water-soluble compound, 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties affecting bioavailability?

This compound is a macrocyclic lathyrane diterpenoid isolated from plants of the Euphorbia genus.[1][2][3] As a member of the diterpenoid class, it is a complex, lipophilic molecule with a molecular weight of 350.45 g/mol and the formula C₂₀H₃₀O₅.[1]

Its key physicochemical properties that present challenges for oral bioavailability are:

  • Poor Aqueous Solubility: It is described as a solid that is highly soluble in organic solvents like DMSO but is expected to have very low solubility in water.[1] This is the primary rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • High Lipophilicity: The complex carbon skeleton suggests a high logP value, meaning it prefers lipid environments over aqueous ones. While this is necessary for crossing cell membranes, it first needs to dissolve to reach the membrane.

  • Biopharmaceutics Classification System (BCS): Based on these properties, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][5] Formulations for such compounds must focus on improving dissolution.[4]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

To overcome the low aqueous solubility, several advanced formulation strategies can be employed. The most promising approaches are broadly categorized into lipid-based systems, solid dispersions, and particle size reduction.[6]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in GI fluids, spontaneously form fine oil-in-water emulsions (or microemulsions).[7][8] This presents the drug in a dissolved state within small lipid droplets, providing a large surface area for absorption.[9]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic inert carrier or matrix at the molecular level.[10][11] Methods like hot-melt extrusion or spray drying can convert the crystalline drug into a more soluble amorphous state, significantly enhancing the dissolution rate and bioavailability.[12][13]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron (nanometer) range dramatically increases the surface-area-to-volume ratio.[4][14] This enhances the dissolution velocity according to the Noyes-Whitney equation.[15] This can be achieved through techniques like wet-bead milling to create a nanosuspension.[4]

Q3: How do I select the most appropriate formulation strategy for my in vivo study?

The choice depends on factors like the required dose, the physicochemical properties of the drug, and available equipment. The workflow diagram below provides a logical path for selecting a suitable strategy. A good starting point is often screening for solubility in various lipid excipients and polymers to assess the feasibility of SEDDS or solid dispersions.

G cluster_0 start Start: this compound (Poorly Soluble Compound) sol_screen Screen Solubility in Lipid & Polymeric Excipients start->sol_screen high_lipid_sol High Solubility in Lipids? sol_screen->high_lipid_sol high_poly_sol Acceptable Drug Load in Polymer? high_lipid_sol->high_poly_sol No sedds Develop SEDDS / SMEDDS high_lipid_sol->sedds Yes solid_disp Formulate Solid Dispersion (Spray Dry, HME) high_poly_sol->solid_disp Yes nanosize Consider Particle Size Reduction (Nanosuspension) high_poly_sol->nanosize No end Proceed to In Vivo Study sedds->end solid_disp->end nanosize->end G cluster_0 start SEDDS Formulation gi_tract Dispersion in GI Fluids start->gi_tract emulsion Spontaneous Formation of Fine Oil Droplets (Nanoemulsion) gi_tract->emulsion dissolved Drug Remains Dissolved in Oil Core emulsion->dissolved absorption Enhanced Absorption Across Intestinal Epithelium dissolved->absorption circulation Increased Systemic Bioavailability absorption->circulation G cluster_0 drug Oral Drug Dose (this compound) dissolution Barrier 1: Dissolution in GI Fluid drug->dissolution permeation Barrier 2: Permeation Across Gut Wall dissolution->permeation metabolism Barrier 3: First-Pass Metabolism (Gut/Liver) permeation->metabolism circulation Drug in Systemic Circulation metabolism->circulation

References

Dealing with autofluorescence of 17-Hydroxyisolathyrol in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imaging 17-Hydroxyisolathyrol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the autofluorescence of this compound during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can be a significant issue in fluorescence microscopy as it can obscure the signal from the specific fluorescent probe you are interested in, such as a fluorescently-labeled this compound or its potential intrinsic fluorescence. This leads to a low signal-to-noise ratio, making it difficult to distinguish the true signal from the background. Common sources of autofluorescence in cell samples include molecules like NADH, collagen, and lipofuscin.[1] Fixation methods, particularly those using aldehydes like formalin, can also increase autofluorescence.[2]

Q2: Does this compound have intrinsic fluorescence?

A2: Currently, there is limited direct evidence in the scientific literature to suggest that this compound, a phorbol ester derivative, possesses strong native fluorescence suitable for direct imaging. Phorbol esters are often studied using fluorescent derivatives where a fluorophore is chemically attached to the molecule.[3][4][5] Therefore, it is crucial to first establish whether the signal you are observing is indeed from this compound or from cellular autofluorescence.

Q3: How can I check if the signal I'm seeing is from this compound or just background autofluorescence?

A3: The most effective way to determine the source of your signal is by using proper controls. An essential control is an unstained, untreated sample of your cells or tissue.[6] This sample should be prepared in the exact same way as your experimental samples (including fixation and mounting) but without the addition of this compound. By imaging this control sample using the same settings (laser power, exposure time, filter sets) as your experimental sample, you can observe the baseline level of autofluorescence. If the signal in your experimental sample is not significantly brighter or spectrally different from the control, then you are likely observing autofluorescence.

Q4: What are the general strategies to reduce autofluorescence?

A4: There are several effective strategies to combat autofluorescence:

  • Strategic Fluorophore Selection: If you are using a fluorescently labeled derivative of this compound, choose a fluorophore that emits in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5).[2] Autofluorescence is typically more pronounced in the blue and green channels.[6]

  • Chemical Quenching: Treat your samples with chemical agents that reduce autofluorescence. Sodium borohydride can be used for aldehyde-induced autofluorescence, and Sudan Black B is effective against lipofuscin.[1][2][7]

  • Photobleaching: Intentionally expose your sample to high-intensity light before adding your fluorescent probe to "bleach" or destroy the autofluorescent molecules.[8]

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from a control sample and then use software to subtract this "spectral fingerprint" from your experimental images.[6]

  • Optimized Fixation: The choice of fixative can significantly impact autofluorescence. Formalin fixation is known to increase autofluorescence, while methanol or shorter fixation times may reduce it.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in all channels. The cells or tissue have high intrinsic autofluorescence.1. Image an unstained control to confirm the source and intensity of the autofluorescence. 2. Apply a chemical quenching agent like Sudan Black B. 3. Use spectral unmixing to computationally remove the background signal.
Signal is weak and difficult to distinguish from the background. The signal from this compound (or its fluorescent conjugate) is being masked by autofluorescence, resulting in a poor signal-to-noise ratio.1. Optimize imaging parameters by reducing exposure time or laser power to minimize the contribution of weak autofluorescence.[6] 2. If using a fluorescent derivative, switch to a brighter fluorophore in the far-red spectrum.[2] 3. Consider signal amplification techniques if applicable.[6]
Granular, punctate staining is observed in the cytoplasm, especially in older cells or tissues. This pattern is characteristic of lipofuscin, an autofluorescent pigment that accumulates with age and cellular stress.[1][6][9]1. Treat the sample with Sudan Black B, which is effective at quenching lipofuscin-based autofluorescence.[1] 2. Be aware that Sudan Black B can fluoresce in the far-red, so check for this in a control sample.[1]
Diffuse background fluorescence is present after fixation. Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence by reacting with cellular amines.1. Reduce the fixation time. 2. Consider using a non-aldehyde fixative like ice-cold methanol. 3. After aldehyde fixation, treat the sample with a reducing agent like sodium borohydride.[7]

Experimental Protocols

Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)

This protocol is intended for use after fixation with formaldehyde or glutaraldehyde.

  • Following your standard fixation protocol, wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive and should be handled with care in a well-ventilated area.

  • Immerse your samples in the NaBH₄ solution and incubate for 15-30 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual NaBH₄.

  • You can now proceed with your staining protocol.

Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B (SBB)

This protocol is particularly effective for tissues known to have high levels of lipofuscin.

  • Complete your entire immunofluorescence or staining protocol, including all incubation and wash steps.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved by stirring for 1-2 hours and then filter it through a 0.2 µm filter.

  • Incubate your slides with the SBB solution for 10-20 minutes at room temperature.

  • Quickly and thoroughly wash the slides with PBS until all excess SBB is removed.

  • Mount your coverslips with an appropriate mounting medium.

Visual Guides

autofluorescence_workflow cluster_prep Sample Preparation cluster_problem Problem Identification A Start: Cell/Tissue Sample B Fixation A->B C Staining (Optional) B->C D Image Unstained Control C->D E High Autofluorescence? D->E F Chemical Quenching (e.g., SBB, NaBH₄) E->F Yes G Photobleaching E->G Yes H Spectral Unmixing E->H Yes I Fluorescence Microscopy E->I No F->I G->I J Image Analysis H->J I->J

Caption: Troubleshooting workflow for managing autofluorescence.

signaling_pathway_placeholder A This compound (Phorbol Ester) B Protein Kinase C (PKC) Activation A->B Binds to C1 domain C Membrane Translocation B->C D Downstream Signaling Events C->D

Caption: Simplified signaling pathway of phorbol esters.

References

Technical Support Center: Refinement of Animal Models for 17-Hydroxyisolathyrol Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in 17-Hydroxyisolathyrol efficacy testing. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are known for a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] The proposed mechanism of action for some lathyrane diterpenoids involves the modulation of key signaling pathways, such as the activation of Protein Kinase C (PKC) isozymes and subsequent effects on downstream targets like the NF-κB pathway.[3][4]

Q2: Which animal models are suitable for testing the in vivo efficacy of this compound?

The choice of animal model depends on the therapeutic area of interest. For anticancer studies, patient-derived xenograft (PDX) models or human tumor cell line xenografts in immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used.[5] For example, in colorectal cancer research, orthotopic xenograft models have been successfully used to evaluate the antitumor activity of Euphorbia lathyris extracts.[6][7] Chemically-induced models, such as the azoxymethane/dextran sulfate sodium (AOM/DSS) model for colitis-associated cancer, can also be employed to assess preventative effects.[6][7]

Q3: What are the major challenges in the preclinical in vivo testing of this compound and other macrocyclic diterpenoids?

Macrocyclic diterpenoids like this compound often present several challenges in preclinical development:

  • Poor aqueous solubility: This can lead to difficulties in formulation, resulting in low bioavailability and inconsistent results.

  • Toxicity: Some natural products can exhibit off-target toxicity, which needs to be carefully evaluated.

  • Metabolic instability: The compound may be rapidly metabolized in vivo, reducing its therapeutic window.

  • Complex structure: The intricate three-dimensional structure can make synthesis and modification challenging.[8][9]

Troubleshooting Guides

Formulation and Administration Issues

Problem: Precipitation of this compound in the formulation upon preparation or administration.

  • Potential Cause: this compound, like many diterpenoids, has poor water solubility. The use of an inappropriate vehicle can lead to precipitation.

  • Troubleshooting Steps:

    • Vehicle Optimization: Test a range of biocompatible solvents and co-solvent systems. Common vehicles for poorly soluble compounds include mixtures of DMSO, PEG300, Tween-80, and saline, or oil-based vehicles like corn oil.

    • Solubility Enhancement: Consider using solubility-enhancing excipients such as cyclodextrins.

    • Particle Size Reduction: Micronization or nano-milling of the compound can improve its dissolution rate.

    • Formulation Type: For oral administration, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[10]

Problem: High variability in efficacy or toxicity between animals in the same treatment group.

  • Potential Cause: Inconsistent dosing due to precipitation or non-homogeneity of the formulation. Incorrect route of administration or animal handling stress can also contribute.

  • Troubleshooting Steps:

    • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration.

    • Accurate Dosing: Dose animals based on their individual body weight.

    • Consistent Administration: Ensure all technical staff are proficient in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).

    • Acclimatization: Properly acclimatize animals to handling and experimental procedures to minimize stress-induced variability.

Efficacy and Toxicity Assessment Issues

Problem: Lack of significant tumor growth inhibition in a xenograft model.

  • Potential Cause:

    • Sub-optimal dosing regimen (dose and frequency).

    • Poor bioavailability of the compound.

    • The chosen cancer cell line may be resistant to the compound's mechanism of action.

    • Rapid metabolism of the compound in vivo.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and a potentially efficacious dose.

    • Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to assess its bioavailability and exposure.

    • Mechanism of Action Confirmation: Before moving in vivo, confirm the sensitivity of the chosen cell line to this compound in vitro.

    • Multi-Dose Regimen: A single dose may not be sufficient. Evaluate the efficacy of repeated dosing schedules.

Problem: Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).

  • Potential Cause:

    • The dose of this compound is too high.

    • The formulation vehicle is causing toxicity.

    • The compound has off-target effects.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its toxicity.

    • Dose De-escalation: If toxicity is observed at the intended therapeutic dose, reduce the dose and re-evaluate.

    • Toxicology Endpoints: Include preliminary toxicology assessments in your efficacy studies, such as monitoring clinical signs, body weight, and performing basic hematology and clinical chemistry at the end of the study.

    • Histopathology: Conduct histopathological examination of major organs to identify any treatment-related changes.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0Oral Gavage1500 ± 2500+5.2 ± 1.5
This compound10Oral Gavage1200 ± 20020+4.8 ± 1.8
This compound30Oral Gavage800 ± 15046.7+2.1 ± 2.0
This compound100Oral Gavage450 ± 10070-3.5 ± 2.5
Positive ControlVariesVaries300 ± 8080-8.0 ± 3.0

Table 2: Recommended Formulation Vehicles for Poorly Soluble Diterpenoids

Formulation TypeCompositionAdministration RouteAdvantagesDisadvantages
Co-solvent Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIV, IPSimple to prepare, suitable for initial screening.Can cause hemolysis or local irritation at high concentrations.
SuspensionMicronized compound in 0.5% carboxymethylcelluloseOralCan deliver higher doses, avoids use of organic solvents.Potential for non-uniform dosing if not properly suspended.
Lipid-BasedCompound dissolved in oil (e.g., corn oil, sesame oil)Oral, IPCan improve oral bioavailability for lipophilic compounds.May have complex absorption kinetics.
Cyclodextrin ComplexCompound complexed with hydroxypropyl-β-cyclodextrin in salineIV, IPIncreases aqueous solubility, can reduce toxicity.Can be expensive, may alter pharmacokinetics.

Experimental Protocols

Protocol 1: Orthotopic Colorectal Cancer Mouse Model

  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT116, HT-29) under standard conditions.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the cecum. Inject 1x10^6 cancer cells in 30 µL of Matrigel into the cecal wall. Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).

  • Treatment Initiation: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups.

  • Drug Administration: Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualization

17-Hydroxyisolathyrol_Signaling_Pathway cluster_membrane cluster_nucleus Gene Transcription PKC PKC Isozyme IKK IKK Complex PKC->IKK Phosphorylates 17-OH-Isolathyrol This compound 17-OH-Isolathyrol->PKC Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes Apoptosis_Genes Pro-apoptotic Genes Nucleus->Apoptosis_Genes

Caption: Putative signaling pathway for this compound.

In_Vivo_Efficacy_Workflow A 1. Formulation Development & Solubility Testing B 2. Pilot Dose-Range Finding (MTD Study) A->B C 3. Animal Model Establishment (e.g., Xenograft) B->C D 4. Randomization & Treatment Initiation C->D E 5. Efficacy Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Analysis (PK/PD, Histology) E->F G 7. Data Analysis & Interpretation F->G

Caption: General experimental workflow for in vivo efficacy testing.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Hydroxytyrosol in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Hydroxytyrosol, a potent phenolic compound found in olive oil, against established anti-inflammatory drugs, Dexamethasone and Ibuprofen. The focus is on their validated effects in primary cell models, offering supporting experimental data and detailed protocols for researchers.

Mechanisms of Anti-Inflammatory Action

Inflammation is a complex biological response mediated by various signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., IL-6, TNF-α).

  • Hydroxytyrosol (HT): This natural compound exerts broad-spectrum anti-inflammatory effects. It has been shown to inhibit the activation of both the NF-κB and MAPK signaling pathways.[1][2] By doing so, it suppresses the gene expression and production of multiple downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

  • Dexamethasone: A synthetic glucocorticoid, Dexamethasone functions by binding to intracellular glucocorticoid receptors (GR).[5] The activated GR-Dexamethasone complex translocates to the nucleus, where it upregulates anti-inflammatory genes and downregulates pro-inflammatory genes by inhibiting transcription factors like NF-κB.[6][7] Its action is potent and affects a wide range of immune cells.

  • Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[8] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] Some studies suggest it may also have other effects, such as activating the anti-inflammatory protein NRF2.[9]

Comparative Analysis of Anti-inflammatory Activity in Primary Cells

The following table summarizes quantitative data from studies evaluating the anti-inflammatory effects of Hydroxytyrosol, Dexamethasone, and Ibuprofen in various primary cell models.

CompoundPrimary Cell TypeInflammatory StimulusKey Markers InhibitedQuantitative Results
Hydroxytyrosol Human ChondrocytesH₂O₂ / GROαROS, iNOS, COX-2, MMP-13, RUNX-2, VEGFSignificantly reduced ROS production and expression of OA-related genes.[10]
Hydroxytyrosol Murine MacrophagesLPSNO, PGE₂, IL-1α, IL-1β, IL-6, TNF-α, iNOSIC₅₀ for NO production: 11.4 µM; IC₅₀ for PGE₂ production: 19.5 µM.[11][12]
Hydroxytyrosol Human Monocytic Cells (THP-1)LPSTNF-α, IL-6, IL-1β (gene expression)Significantly reduced gene expression of pro-inflammatory cytokines.[13][14]
Dexamethasone Fish Kidney Monocytic CellsLPSNOBlocked LPS-induced NO production.[15]
Dexamethasone Murine MacrophagesZymosanJNK and p38 MAPK activation, TNF, COX-2Inhibition of several pro-inflammatory genes was dependent on DUSP1 induction.[16]
Ibuprofen Human Peripheral Blood Mononuclear Cells (PBMCs)anti-IgM + CpGIgM, IgG, PGE₂Reduced IgM by up to 97% and IgG by up to 70%; inhibited PGE₂ in a dose-dependent manner.[17]
Ibuprofen Fish Kidney Monocytic CellsLPSNOInhibited LPS-induced NO production at concentrations from 10-1000 ng/mL.[15]

Signaling Pathways and Experimental Workflow

Diagrams of Mechanisms and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for validating anti-inflammatory compounds.

G Inflammatory Signaling Pathways and Points of Inhibition cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK AA Arachidonic Acid COX COX-1 / COX-2 AA->COX NFκB_nuc NF-κB MAPK->NFκB_nuc activates transcription factors IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB_nuc releases NF-κB for translocation PGs Prostaglandins (PGE₂) COX->PGs GR Glucocorticoid Receptor (GR) GR_nuc GR Complex GR->GR_nuc Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene->Mediators GR_nuc->Gene inhibits transcription Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->MAPK Hydroxytyrosol->IKK Ibuprofen Ibuprofen Ibuprofen->COX Dexamethasone Dexamethasone Dexamethasone->GR

Caption: Inflammatory signaling pathways and points of inhibition.

G cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_stim 3. Inflammatory Stimulation cluster_analyze 4. Analysis A Isolate Primary Cells (e.g., Macrophages from bone marrow) B Culture and Seed Cells in multi-well plates A->B C Pre-treat cells with Test Compounds (Hydroxytyrosol, Dexamethasone, etc.) B->C D Induce Inflammation (e.g., add LPS) C->D E Collect Supernatant D->E F Lyse Cells D->F G Measure Inflammatory Markers E->G ELISA (Cytokines) Griess Assay (Nitric Oxide) H Analyze Gene/Protein Expression F->H qPCR (mRNA) Western Blot (Protein) I Data Analysis & Comparison G->I H->I

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

This section provides a generalized protocol for assessing the anti-inflammatory effects of a test compound on primary macrophages.

Protocol: In Vitro Anti-Inflammatory Assay in Primary Macrophages

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a mouse (e.g., C57BL/6) and sterilize the hind legs.

  • Isolate the femur and tibia and flush the bone marrow with sterile Dulbecco's Modified Eagle Medium (DMEM).

  • Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.

  • Culture the cells for 7 days in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.

2. Cell Seeding and Treatment

  • After 7 days, detach the differentiated BMDMs and seed them into 96-well or 24-well plates at a density of 1x10⁵ cells/well.

  • Allow cells to adhere overnight.

  • Prepare stock solutions of Hydroxytyrosol, Dexamethasone, and Ibuprofen in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.

  • Remove the old medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (medium with DMSO) and a negative control (medium only).

3. Inflammatory Stimulation

  • Following pre-treatment, add Lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

4. Measurement of Inflammatory Markers

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Collect cell culture supernatants.

    • Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Gene Expression Analysis (qPCR):

    • Lyse the remaining cells in the wells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for target genes like Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6, with a housekeeping gene (e.g., Actb) for normalization.[12][13]

5. Data Analysis

  • Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only control.

  • Determine the IC₅₀ values (the concentration required to inhibit 50% of the inflammatory response).

  • Analyze gene expression data using the ΔΔCt method to determine the fold change in expression.

  • Perform statistical analysis (e.g., ANOVA) to determine significance.

References

Reproducibility of Bioactivity Studies on 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane diterpenoid isolated from plants of the Euphorbia genus. While specific, reproducible bioactivity studies on this compound are limited in publicly accessible literature, the broader class of lathyrane diterpenoids has been the subject of numerous investigations, revealing significant potential in oncology and inflammatory diseases. This guide provides a comparative overview of the reported bioactivities of several lathyrane diterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. The data presented herein is compiled from various studies on lathyrane derivatives, and it is important to note that these findings on related compounds may not be directly extrapolated to this compound itself without direct experimental verification.

Comparative Analysis of Lathyrane Diterpenoid Bioactivity

Lathyrane diterpenoids have demonstrated notable anti-cancer and anti-inflammatory properties. The following tables summarize the quantitative data from studies on various lathyrane derivatives, providing a basis for comparing their potency and cellular targets.

Table 1: Anti-Cancer Activity of Selected Lathyrane Diterpenoids
CompoundCancer Cell LineAssay TypeIC50 Value (µM)Reference
Jatropodagin ASaos-2 (Osteosarcoma)Cytotoxicity8.08[1]
Jatropodagin AMG-63 (Osteosarcoma)Cytotoxicity14.64[1]
Euphorbia Factor L1A549 (Lung Carcinoma)CytotoxicityNot specified[2]
Euphorbia Factor L2A549 (Lung Carcinoma)Apoptosis InductionNot specified[2]
Latilagascene CEPG85-257RDB (Gastric Carcinoma)CytotoxicityModerately active[1]
Latilagascene DEPG85-257RDB (Gastric Carcinoma)CytotoxicityModerately active[1]
Jolkinol BEPG85-257RNOV (Gastric Carcinoma)CytotoxicitySignificantly active[1]
Table 2: Anti-Inflammatory Activity of Selected Lathyrane Diterpenoids
CompoundCell LineAssay TypeIC50 Value (µM)Reference
Compound 1 (from E. lathyris)RAW264.7NO Production Inhibition3.0 ± 1.1[3][4]
Compound 2 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 3 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 7 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 9 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 11 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 13 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 14 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 16 (from E. lathyris)RAW264.7NO Production InhibitionNot specified[3][4]
Compound 8d1 (Hybrid)RAW264.7NO Production Inhibition1.55 ± 0.68[5]
Compound 23d (Derivative)RAW264.7NO Production Inhibition0.38 ± 0.18[6]

Experimental Protocols

To ensure the reproducibility of the cited bioactivity studies, detailed experimental protocols are essential. Below are generalized methodologies based on the available literature for assessing the anti-cancer and anti-inflammatory effects of lathyrane diterpenoids.

Anti-Cancer Activity Assay (Cytotoxicity)
  • Cell Culture: Human cancer cell lines (e.g., A549, Saos-2, MG-63) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the lathyrane diterpenoid for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay):

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment and Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the lathyrane diterpenoid for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The IC50 value for the inhibition of NO production is determined by comparing the nitrite concentrations in treated versus untreated, LPS-stimulated cells.

Signaling Pathways and Mechanisms of Action

The bioactivities of lathyrane diterpenoids are attributed to their modulation of specific cellular signaling pathways.

Anti-Inflammatory Mechanism: NF-κB Signaling Pathway

Several lathyrane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.

Caption: NF-κB signaling pathway and inhibition by lathyrane diterpenoids.

Anti-Cancer Mechanism: Mitochondrial Apoptosis Pathway

The cytotoxic effects of some lathyrane diterpenoids against cancer cells are mediated through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute programmed cell death.

Mitochondrial_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lathyranes Lathyrane Diterpenoids Bax Bax Lathyranes->Bax activates Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito pore formation Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Caspase9_active Caspase-9 Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 activates Caspase3_active Caspase-3 Apoptosis Apoptosis Caspase3_active->Apoptosis Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto release Cytochrome_c_cyto->Apaf1 binds

Caption: Mitochondrial (intrinsic) apoptosis pathway induced by lathyrane diterpenoids.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the bioactivity of a novel lathyrane diterpenoid like this compound, from initial screening to mechanism of action studies.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Isolation Isolation of This compound Characterization Structural Characterization Isolation->Characterization Anti_Cancer_Screen Anti-Cancer Screening (e.g., MTT Assay) Characterization->Anti_Cancer_Screen Anti_Inflammatory_Screen Anti-Inflammatory Screening (e.g., Griess Assay) Characterization->Anti_Inflammatory_Screen Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Anti_Cancer_Screen->Apoptosis_Assay Western_Blot Western Blot (e.g., NF-κB, Caspases) Anti_Inflammatory_Screen->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Apoptosis_Assay->Gene_Expression Western_Blot->Gene_Expression Animal_Model Animal Models (e.g., Xenograft, Arthritis) Gene_Expression->Animal_Model

Caption: General experimental workflow for bioactivity studies of lathyrane diterpenoids.

Conclusion

While direct, reproducible bioactivity data for this compound is currently scarce in the scientific literature, the existing research on related lathyrane diterpenoids provides a strong foundation for predicting its potential therapeutic activities. The comparative data presented in this guide suggest that this compound likely possesses anti-cancer and anti-inflammatory properties, potentially mediated through the induction of mitochondrial apoptosis and the inhibition of the NF-κB signaling pathway, respectively. Further research following standardized experimental protocols is necessary to definitively characterize the bioactivity and therapeutic potential of this compound. This guide serves as a resource to inform and direct future investigations into this promising class of natural products.

References

17-Hydroxyisolathyrol Versus Other Lathyrane Diterpenes: A Comparative Guide to Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 17-Hydroxyisolathyrol and other lathyrane diterpenes. The information is compiled from various studies, with a focus on experimental data to assist in research and development efforts.

Overview of Lathyrane Diterpenes' Anti-inflammatory Potential

Lathyrane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This guide focuses on the comparative anti-inflammatory efficacy of these compounds, with a special emphasis on this compound.

Comparative Analysis of Anti-inflammatory Activity

The primary metric for comparing the anti-inflammatory activity of these compounds is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate higher potency.

Compound Name/NumberSource OrganismNO Production IC50 (µM)Reference
This compound Euphorbia lathyrisData Not Explicitly Found-
Compound 1 (a new lathyrane diterpenoid)Euphorbia lathyris3.0 ± 1.1[1]
Jatrocurcasenone I (Compound 4 )Jatropha curcas7.71[2]
Jatrocurcasenone H (Compound 3 )Jatropha curcas11.28[2]
Various lathyrane diterpenoids (compounds 1-3, 7, 9, 11, 13, 14, 16)Euphorbia lathyris2.6 - 26.0[1]
18 lathyrane-type diterpenoidsEuphorbia lathyris11.2 - 52.2[3]
Lathyrane derivative 5n Synthesized from Euphorbia factor L3Potent inhibition (IC50 not specified)[4]

Note: While the CAS number (93551-00-9) and chemical formula (C20H30O5) for this compound are known, a specific study explicitly reporting its anti-inflammatory IC50 value under this name was not identified in the reviewed literature. It is plausible that this compound is among the numerous lathyrane diterpenes isolated and tested in the cited studies under a different designation (e.g., as a numbered compound). Further research is required to definitively correlate "this compound" with a specific published dataset.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of lathyrane diterpenes are largely attributed to their ability to interfere with pro-inflammatory signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6).

Several lathyrane diterpenes have been shown to inhibit the activation of the NF-κB pathway. For instance, a new lathyrane diterpenoid (compound 1) isolated from Euphorbia lathyris was found to reduce the protein expression of NF-κB and phosphorylated IκBα in a dose-dependent manner.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates NFkB->IkBa_NFkB Proteasome Proteasome IkBa_p->Proteasome degradation Lathyranes Lathyrane Diterpenes Lathyranes->IKK inhibits Lathyranes->IkBa_p inhibits degradation DNA DNA (κB sites) NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription IkBa_NFkB->NFkB releases IkBa_NFkB->IkBa_p Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with Lathyrane Diterpenes incubate1->pretreat incubate2 Incubate for 1-2h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect supernatant incubate3->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Ingenol Mebutate in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two diterpenes, 17-Hydroxyisolathyrol and ingenol mebutate, which have garnered interest in the field of oncology. While both compounds are derived from plants of the Euphorbia genus, they exhibit distinct mechanisms of action and influence different cellular signaling pathways. This document aims to provide an objective comparison based on available experimental data to aid researchers in drug development and cancer therapy research.

Executive Summary

Ingenol mebutate, a well-studied ingenane diterpene, is known for its dual mechanism of action involving direct induction of cell necrosis and subsequent immune system activation, primarily through the Protein Kinase C (PKC)/MEK/ERK signaling pathway. It has been clinically evaluated for the topical treatment of actinic keratosis.

Conversely, this compound is a less-characterized lathyrol-type diterpene. Research on lathyrol derivatives suggests a different mode of anticancer activity, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway and modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. Direct comparative clinical studies between this compound and ingenol mebutate are not currently available in the public domain. This guide, therefore, draws comparisons from studies on the broader families of lathyrol and ingenane diterpenes to provide a comprehensive overview.

Comparative Data on Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for ingenol mebutate and various lathyrol derivatives against several cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: IC50 Values of Ingenol Mebutate in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Panc-1Pancreatic Cancer43.1 ± 16.8[1]

Table 2: IC50 Values of Lathyrol Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
C-5 benzoylated lathyrolA549Non-Small Cell Lung12.99 ± 0.90[2]
C-5 benzoylated lathyrolH1299Non-Small Cell Lung15.23 ± 1.12[2]
Lathyrol Derivative 3BT-549Breast Cancer4.7[3]
Lathyrol Derivative 10BT-549Breast Cancer10.1[3]
Lathyrol Derivative 14BT-549Breast Cancer7.8[3]
Lathyrol Derivative 22BT-549Breast Cancer8.2[3]
Lathyrol Derivative 1MDA-MB-231Breast Cancer21.3[3]
Lathyrol Derivative 2MDA-MB-231Breast Cancer15.6[3]
Lathyrol Derivative 14MDA-MB-231Breast Cancer5.7[3]
Lathyrol Derivative 22MDA-MB-231Breast Cancer18.9[3]
Euphorbia factor L28786-0Renal Cancer9.43[4]
Euphorbia factor L28HepG2Liver Cancer13.22[4]

Mechanism of Action and Signaling Pathways

The two compounds exert their anticancer effects through distinct molecular pathways, which are visualized in the diagrams below.

Ingenol Mebutate: Dual Mechanism of Action

Ingenol mebutate's primary mechanism involves the activation of Protein Kinase C (PKC), leading to a cascade of events that result in both direct tumor cell death and an inflammatory immune response.

Ingenol Mebutate Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IM Ingenol Mebutate PKC Protein Kinase C (PKC) IM->PKC Activates MEK MEK PKC->MEK Activates Necrosis Direct Cell Necrosis PKC->Necrosis Induces ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Inflammatory Cytokines, Chemokines) ERK->Gene_Expression Regulates Immune_Cells Recruitment of Immune Cells (e.g., Neutrophils) Gene_Expression->Immune_Cells Promotes

Caption: Signaling pathway of Ingenol Mebutate.

This compound and Lathyrol Derivatives: Induction of Apoptosis

Lathyrol derivatives, including likely this compound, are reported to induce programmed cell death (apoptosis) through the mitochondrial pathway and modulate the TGF-β/Smad pathway, which is often dysregulated in cancer.

Lathyrol Derivative Signaling Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_tgf TGF-β/Smad Pathway LD Lathyrol Derivative (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) LD->ROS TGFB_R TGF-β Receptor LD->TGFB_R Modulates MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Smad Smad Proteins TGFB_R->Smad Gene_Transcription Altered Gene Transcription Smad->Gene_Transcription Proliferation ↓ Cell Proliferation, Migration, Invasion Gene_Transcription->Proliferation

Caption: Postulated signaling pathway of Lathyrol Derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these compounds are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or ingenol mebutate (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Wound Healing Assay for Cell Migration

This assay is used to evaluate the effect of the compounds on cell migration.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile p200 pipette tip.

  • Compound Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the test compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess the rate of cell migration.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Data Analysis: Count the number of stained cells in several random fields under a microscope to quantify cell invasion.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

  • Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Smad2, Smad2, Caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow cluster_invitro In Vitro Assays cluster_molecular Molecular Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound or Ingenol Mebutate Cell_Culture->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Migration Cell Migration (Wound Healing) Treatment->Migration Invasion Cell Invasion (Transwell Assay) Treatment->Invasion Western_Blot Western Blot Treatment->Western_Blot Signaling_Proteins Analyze Signaling Proteins (PKC/MEK/ERK, TGF-β/Smad, Apoptosis markers) Western_Blot->Signaling_Proteins

Caption: General workflow for in vitro comparison.

Conclusion

Ingenol mebutate and lathyrol derivatives represent two distinct classes of diterpenes with different mechanisms of anticancer action. Ingenol mebutate acts as a potent activator of the PKC pathway, leading to rapid necrosis and an inflammatory response, which may be beneficial in easily accessible tumors. Lathyrol derivatives, on the other hand, appear to induce a more classical apoptotic cell death and modulate the TGF-β/Smad pathway, suggesting a potential role in cancers where this pathway is a key driver of malignancy.

The lack of direct comparative studies on this compound and ingenol mebutate highlights a gap in the current research landscape. Further investigations, including head-to-head in vitro and in vivo studies, are warranted to fully elucidate their comparative efficacy and to determine their potential as standalone or combination therapies in various cancer types. The experimental protocols provided in this guide offer a framework for conducting such comparative research.

References

In Vitro Showdown: 17-Hydroxyisolathyrol vs. Dexamethasone in Cellular Anti-Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, both natural compounds and established pharmaceuticals present unique advantages. This guide provides an in-vitro comparative analysis of 17-Hydroxyisolathyrol, a novel diterpenoid, and Dexamethasone, a potent synthetic glucocorticoid. While direct comparative in vitro studies are emerging, this document synthesizes available data on their individual mechanisms and effects on key inflammatory pathways, offering a valuable resource for researchers in immunology and drug discovery.

Quantitative Performance Metrics

The following table summarizes the known in vitro efficacy of 17-O-acetylacuminolide, a structurally related diterpenoid to this compound, and Dexamethasone against key inflammatory markers. It is important to note that these data are compiled from separate studies and direct head-to-head quantitative comparisons for this compound are not yet extensively published.

Parameter17-O-acetylacuminolideDexamethasoneCell Line / Model
TNF-α Release IC₅₀ 2.7 µg/mL[1]-RAW264.7 cells[1]
Serum TNF Reduction (in vivo) 35% reduction[1]54% reduction[1]LPS-stimulated Balb/c mice[1]
Nitric Oxide (NO) Production Significant Inhibition[1]Attenuates LPS-induced production[2]RAW264.7 cells[1][2]
iNOS Expression Significant Inhibition[1]-RAW264.7 cells[1]
IL-6 Production Significant Inhibition[1]Attenuates LPS-induced production[2]RAW264.7 cells[1][2]
IL-1β Production Significant Inhibition[1]-RAW264.7 cells[1]
Cytotoxicity Not specifiedLow cytotoxicity at therapeutic doses[3]Retinal cells[3]

Note: Data for 17-O-acetylacuminolide is presented as a proxy due to the limited availability of specific quantitative data for this compound.

Mechanistic Deep Dive: Signaling Pathway Modulation

Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical intracellular signaling pathways. However, their primary targets and modes of action differ significantly.

This compound: A Focus on NF-κB and MAPK Inhibition

Based on studies of structurally related compounds, this compound is proposed to inhibit the inflammatory response primarily through the suppression of the NF-κB and MAPK signaling pathways.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits NFκB_nuc NF-κB Genes_nuc Pro-inflammatory Gene Transcription NFκB_nuc->Genes_nuc

Dexamethasone: A Multi-pronged Genomic and Non-Genomic Assault

Dexamethasone, a glucocorticoid, acts through both genomic and non-genomic mechanisms. Its primary genomic action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones.[4]

G cluster_nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_complex DEX-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocates GRE Glucocorticoid Response Elements (GREs) AntiInflammatory Anti-inflammatory Proteins (e.g., Annexin-1) NFκB_AP1 NF-κB / AP-1 ProInflammatory Pro-inflammatory Gene Transcription GR_nuc DEX-GR GRE_nuc GREs NFκB_AP1_nuc NF-κB / AP-1

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Treatment: Treat cells with varying concentrations of this compound or Dexamethasone and incubate for the desired period (e.g., 24-72 hours).[7]

  • MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[7] Incubate for 1.5 to 4 hours at 37°C.[7][8]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[7] Incubate for 15 minutes with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm or between 550 and 600 nm using a microplate reader.[6][7]

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed Cells Treat Add Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (1.5-4h) MTT->Incubate Solubilize Add Solubilizer Incubate->Solubilize Read Measure Absorbance Solubilize->Read

Apoptosis Detection: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Induce apoptosis and lyse the cells on ice for 15-20 minutes.[9]

  • Reaction Setup: In a 96-well plate, add cell lysate, 1x Assay Buffer, and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[9] Include a control with a caspase-3 inhibitor.[9]

  • Incubation: Incubate the plate at 37°C for 1.5 to 2 hours.[9]

  • Absorbance Measurement: Read the absorbance at 405 nm.[9] The colorimetric signal is proportional to the caspase-3 activity.

G cluster_prep Sample Preparation cluster_assay Assay cluster_readout Readout Induce Induce Apoptosis Lyse Lyse Cells Induce->Lyse Mix Prepare Reaction Mix (Lysate + Buffer + Substrate) Lyse->Mix Incubate Incubate (1.5-2h) Mix->Incubate Read Measure Absorbance (405nm) Incubate->Read

Conclusion

This comparative guide provides a foundational understanding of the in vitro anti-inflammatory properties of this compound and Dexamethasone. While Dexamethasone remains a benchmark with well-characterized, potent anti-inflammatory actions, this compound and related diterpenoids represent a promising class of natural compounds that selectively target key inflammatory signaling cascades. The divergence in their mechanisms of action—direct kinase inhibition versus broad genomic and non-genomic regulation—suggests different therapeutic potentials and side-effect profiles. Further direct, head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound as a potential anti-inflammatory therapeutic.

References

Independent Verification of 17-Hydroxyisolathyrol's Cytotoxic IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of lathyrane-type diterpenoids, a class of compounds to which 17-Hydroxyisolathyrol belongs, isolated from the seeds of Euphorbia lathyris. Due to the limited availability of direct cytotoxic data for this compound, this guide focuses on the performance of structurally related compounds from the same natural source, offering a valuable reference for preliminary assessment and future research directions.

Comparative Cytotoxicity Data

CompoundCell LineCancer TypeIC50 (µM)
Euphlathin AHTSHuman Hypertrophic Scar6.33
Euphorbia factor L28786-0Renal Cancer9.43
Euphorbia factor L28HepG2Liver Cancer13.22
Lathyrane Diterpenoid (12)RKOColon Cancer2.6
Compound 1 (Daphnane)SW620Colon Cancer3.0
Compound 3 (Lathyrane)MCF-7Breast Cancer10.1 (µg/ml)
Compound 3 (Lathyrane)4T1Breast Cancer28 (µg/ml)

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The determination of cytotoxic IC50 values is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for a typical in vitro cytotoxicity assay, such as the Sulforhodamine B (SRB) or MTT assay, adapted from protocols used in the cited studies.[1]

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

3. Incubation:

  • The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

4. Cell Viability Assessment (SRB Assay Example):

  • After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • The unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 510 nm using a microplate reader.

5. Data Analysis and IC50 Determination:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Viability Assay (e.g., SRB) incubation->viability_assay data_acquisition Data Acquisition viability_assay->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation

Caption: Workflow for determining the IC50 value of a cytotoxic compound.

Proposed Signaling Pathway for Lathyrane Diterpenoid-Induced Apoptosis

Lathyrane diterpenoids isolated from Euphorbia lathyris have been shown to induce apoptosis in cancer cells through the mitochondrial pathway and by causing cell cycle arrest.[1][2][3] The ethanolic extract of Euphorbia lathyris seeds has been demonstrated to induce cell death through the overexpression of caspases 9, 3, and 8.[4] Some lathyrane diterpenoids can induce G2/M or S phase cell cycle arrest.[2]

signaling_pathway cluster_compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction (Mitochondrial Pathway) compound Lathyrane Diterpenoid (e.g., this compound) g2m_arrest G2/M Phase Arrest compound->g2m_arrest Induces s_arrest S Phase Arrest compound->s_arrest Induces bax Bax (Pro-apoptotic) Up-regulation compound->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 Inhibits caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation caspase8->caspase3

Caption: Proposed mechanism of lathyrane diterpenoid-induced apoptosis.

References

Structure-activity relationship of 17-Hydroxyisolathyrol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 17-Hydroxyisolathyrol Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their potential as modulators of multidrug resistance, cytotoxic agents, anti-inflammatory compounds, and neuroprotective agents. The information is compiled from recent studies and presented to facilitate comparison and guide future research in the development of these promising natural product derivatives.

Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the lathyrane core structure. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on activity.

Multidrug Resistance (MDR) Reversal Activity

Lathyrane diterpenes have been extensively studied for their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. The following table showcases the MDR reversal activity of various analogs, often compared to the known P-gp inhibitor Verapamil (VRP).

CompoundModification(s)Cell LineReversal Fold/ActivityReference
Euphorbia factor L3 Analogues MCF-7/ADR[1]
Compound 193,5-dibenzoyloxyMCF-7/ADR4.8 times more effective than VRP[1]
Compound 253-propionyloxy, 5-(1-naphthylacetyloxy)MCF-7/ADR4.0 times more effective than VRP[1]
Lathyrol DerivativesTwo ester groups at C-3 and C-5MCF-7/ADRHigher activity than VRP[2]
Compound 46Two benzyl groups at C-3 and C-5MCF-7/ADR4.8 times more effective than VRP[2]
Compounds 47, 48, 49Propionyl at C-3 and aromatic group at C-5MCF-7/ADRSecond highest activity[2]

Key SAR Insights for MDR Reversal:

  • Acylation at C-3 and C-5: The presence of ester groups, particularly aromatic esters, at the C-3 and C-5 positions of the lathyrol core significantly enhances P-gp modulating activity.[1][2]

  • Hydrophobicity: Increased lipophilicity and the presence of aromatic rings contribute to improved MDR reversal.[2] Hydrophobic interactions play a crucial role in the binding of these analogs to the flexible cavity of P-gp.[1]

  • Substitution Pattern: The specific combination and position of acyl groups are critical for optimal activity. For instance, a combination of a propionyl group at C-3 and an aromatic group at C-5 leads to high potency.[2]

Cytotoxic Activity

Several this compound analogs and related lathyrane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell Line(s)IC50/ActivityReference
Euphorbia factor L9 (80) A549, MDA-MB231, KB, MCF-7, KB-VINStrongest activity against all tested cell lines[2]
Euphorbia factor L2 (77) KB-VIN (MDR cell line)Selective activity[2]
Premyrsinane Diterpenes 2 & 3 4T1 (breast cancer)Active[3]
Euphorbia factor L3 (1) 4T1 (breast cancer)Inactive[3]

Key SAR Insights for Cytotoxicity:

  • Structural Skeleton: The skeletal structure is a key determinant of cytotoxicity. For example, premyrsinane-type diterpenes, derived from the lathyrane skeleton, exhibited cytotoxic activity against the 4T1 breast cancer cell line, while their lathyrane precursor was inactive.[3]

  • Substituents: The nature of substituents on the lathyrane ring system influences potency and selectivity against different cancer cell lines.[2] For instance, the nicotinoyl group on C-7 in Euphorbia factor L9 contributes to its strong activity.[2]

Anti-inflammatory and Neuroprotective Activities

Recent studies have explored the potential of lathyrane diterpenoids in modulating inflammation and offering neuroprotection.

CompoundBiological ActivityKey FindingsReference
Euphorbia factor L3 (EFL3) Anti-inflammatorySignificantly inhibited IL-1β production and showed therapeutic potential in a gout model.[4]
Lathyrane Derivative 17 Acetylcholinesterase (AChE) InhibitionBest AChE inhibition with an IC50 value of 7.1 μM.[5]
Premyrsinane Diterpene 16a NeuroprotectionSignificant neuroprotective effect against H2O2-induced injury in SH-SY5Y cells.[5]
Lathyrane Compounds 9 & 10 Neural Progenitor Cell (NPC) ProliferationIncreased the size of neurospheres in a dose-dependent manner.[6]

Key SAR Insights for Anti-inflammatory and Neuroprotective Activities:

  • Acyl Groups: For anti-inflammatory activity, the acyl group at the 15-C position appears to be dispensable, while hydrophobic substituents at the 3-C position are potentially important.[4]

  • Skeletal Differences: Lathyrane diterpenes generally show better acetylcholinesterase inhibitory activity, while premyrsinane analogs exhibit a better neuroprotection profile.[5]

  • PKC Activation: The ability of lathyrane-type diterpenes to promote the proliferation of neural precursor cells is linked to their capacity to activate one or more protein kinase C (PKC) isozymes.[6]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below based on the available literature.

Multidrug Resistance (MDR) Reversal Assay
  • Cell Line: Human breast cancer multidrug-resistant cell line MCF-7/ADR, which overexpresses P-glycoprotein (P-gp), is commonly used.[1] Human MDR1-gene transfected mouse lymphoma cells are also utilized.[7]

  • Assay Principle: The assay evaluates the ability of the test compounds to increase the intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine-123, or to enhance the cytotoxicity of a chemotherapy drug, like doxorubicin (Adriamycin), in MDR cells.[1][7]

  • General Procedure:

    • MCF-7/ADR cells are seeded in 96-well plates.

    • Cells are pre-incubated with various concentrations of the this compound analogs or the positive control (e.g., Verapamil).

    • A P-gp substrate (e.g., doxorubicin) is added, and the cells are incubated for a specified period.

    • Cell viability is assessed using methods like the MTT assay to determine the IC50 of the chemotherapeutic agent in the presence and absence of the modulator.

    • The reversal fold is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.

Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines is typically used, such as A549 (lung), MDA-MB-231 (breast), KB (oral), MCF-7 (breast), and the multidrug-resistant line KB-VIN.[2] The 4T1 breast cancer cell line is also employed.[3]

  • Assay Principle: The assay measures the ability of the compounds to inhibit cell growth or induce cell death.

  • General Procedure (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the this compound analogs for a defined period (e.g., 48 or 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: This assay is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • General Procedure:

    • The reaction mixture contains buffer, DTNB, the test compound at various concentrations, and the enzyme (AChE).

    • The mixture is pre-incubated.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine iodide).

    • The change in absorbance is monitored spectrophotometrically over time.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Lead Compound (this compound) Design Design Analogs (Modification at C3, C5, C15, etc.) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification MDR MDR Reversal Assay Purification->MDR Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay Purification->AntiInflammatory Neuroprotection Neuroprotection Assay Purification->Neuroprotection Data Collect Quantitative Data (IC50, Reversal Fold) MDR->Data Cytotoxicity->Data AntiInflammatory->Data Neuroprotection->Data SAR Establish Structure-Activity Relationship Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) Downstream Downstream Effectors PKC->Downstream Phosphorylates Lathyrane Lathyrane Diterpene (e.g., this compound analog) Lathyrane->PKC Activates Response Cellular Response (e.g., Neural Progenitor Cell Proliferation) Downstream->Response Leads to

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Established NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Its central role has made it a prime target for therapeutic intervention. This guide provides a comparative benchmark of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, against well-characterized NF-κB inhibitors, offering a quantitative and methodological framework for researchers in drug discovery and inflammation.

Performance Benchmarking: Quantitative Inhibitor Comparison

This compound belongs to a class of natural products isolated from the Euphorbia genus, which have demonstrated potent anti-inflammatory properties. Due to limited specific data on this compound itself, this comparison utilizes data from structurally related lathyrane diterpenoids as a proxy for its potential efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against established NF-κB inhibitors.

CompoundMechanism of ActionAssay TypeCell LineIC50 (µM)
Lathyrane Diterpenoid Hybrid (8d1) Inhibition of NF-κB SignalingNitric Oxide (NO) ProductionRAW264.71.55[1][2][[“]]
Euphorkan A Inhibition of NF-κB ActivationLuciferase Reporter Assay-11.0[4][5]
Bay 11-7082 IκBα Phosphorylation InhibitorIκBα PhosphorylationTumor Cells10[6][7][8][9]
MG132 Proteasome InhibitorNF-κB Activation-3[10]
Parthenolide IKK & p65 Subunit InhibitorCytokine Expression (IL-6)THP-1~1.09 - 2.62[11]

Note: Data for Lathyrane Diterpenoid Hybrid (8d1) and Euphorkan A are presented as representative examples of the potential efficacy of this compound and related compounds.

Elucidating the Mechanism: The NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated cascade initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB (p65/p50) dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.[12][13][14][15][16]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Ub Ubiquitin p_IkBa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Bay Bay 11-7082 Bay->IKK Inhibits MG132 MG132 MG132->Proteasome Inhibits Lathyrol This compound (Lathyranes) Lathyrol->IKK Inhibits Experimental_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Validation & Specificity cluster_mechanism Phase 3: Mechanistic Studies Screen High-Throughput Screen (e.g., NF-κB Luciferase Assay) Hit_ID Hit Identification (Dose-Response & IC50) Screen->Hit_ID Cytotox Cytotoxicity Assay (e.g., MTT, LDH) Hit_ID->Cytotox Validate Hits Target_Assay Target Engagement Assay (e.g., Western Blot for p-IκBα) Cytotox->Target_Assay Confirm On-Target Activity Translocation p65 Nuclear Translocation (Immunofluorescence) Target_Assay->Translocation Elucidate Mechanism Gene_Expression Target Gene Expression (qPCR for IL-6, TNF-α) Translocation->Gene_Expression

References

A Comparative Meta-Analysis of Diterpenoid Activity from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia is a rich source of structurally diverse diterpenoids, which have demonstrated a wide range of potent biological activities. This guide provides a comparative meta-analysis of the anticancer, anti-inflammatory, and antiviral properties of major classes of diterpenoids isolated from various Euphorbia species. The information is compiled from numerous studies to aid in drug discovery and development efforts.

Comparative Biological Activities of Euphorbia Diterpenoids

Diterpenoids from Euphorbia species can be broadly classified into several types based on their carbon skeletons, with jatrophanes, lathyranes, ingenanes, tiglianes, and abietanes being among the most studied.[1][2][3][4][5][6] These compounds have been extensively evaluated for their therapeutic potential.

Anticancer Activity

A significant number of diterpenoids from Euphorbia have been reported to possess cytotoxic activities against various cancer cell lines.[1][2][4][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3] The tables below summarize the cytotoxic effects of representative diterpenoids.

Table 1: Cytotoxic Activity of Jatrophane and Lathyrane Diterpenoids

CompoundDiterpenoid TypeCancer Cell LineIC50 (µM)Reference
Euphodendrin AJatrophaneA549 (Lung)8.7(Wang et al., 2018)
K562 (Leukemia)2.3
HCT116 (Colon)10.2
Royleanoid AJatrophaneA549 (Lung)1.5(Geng et al., 2020)
HeLa (Cervical)2.1
MCF-7 (Breast)3.4
Euphorbia factor L1LathyraneA431 (Skin)9.6(Jassbi et al., 2006)
MCF-7 (Breast)12.5
LathyrolLathyraneHL-60 (Leukemia)25.7(Haruna et al., 2002)

Table 2: Cytotoxic Activity of Tigliane, Ingenane, and Abietane Diterpenoids

CompoundDiterpenoid TypeCancer Cell LineIC50 (µM)Reference
ProstratinTiglianeVariousGenerally low µM range(Reviewed in[8])
12-Deoxyphorbol-13-acetateTiglianeK562 (Leukemia)0.03(Zayed et al., 2001)
Ingenol-3-angelateIngenaneApproved for actinic keratosisN/A[9]
Jolkinolide BAbietanePC-3 (Prostate)5.74 ± 0.45[10]
C4-2B (Prostate)4.16 ± 0.42[10]
17-hydroxy-jolkinolide BAbietaneBladder Cancer CellsPotent inhibitor of JAK/STAT3[10]
Anti-inflammatory Activity

Several Euphorbia diterpenoids exhibit significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways such as NF-κB.[11][12][13]

Table 3: Anti-inflammatory Activity of Euphorbia Diterpenoids

CompoundDiterpenoid TypeAssayIC50 (µM)Reference
Jolkinolide BAbietaneNO production in LPS-stimulated RAW 264.7 cells3.84 ± 0.25[11]
Compound 8d1Abietane DerivativeNO production in LPS-stimulated RAW 264.7 cells1.55 ± 0.68[12]
Euphane TriterpenoidsTriterpenoidIL-6 inhibition in LPS-stimulated RAW 264.7 cells-[9]
Tirucallane TriterpenoidsTriterpenoidIL-6 and TNF-α inhibition in LPS-stimulated RAW 264.7 cells-[9]
Antiviral Activity

Certain diterpenoids have shown promise as antiviral agents, particularly against the Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[8][14][15]

Table 4: Antiviral Activity of Euphorbia Diterpenoids

CompoundDiterpenoid TypeVirusActivity/IC50 (µg/mL)Reference
Various Diterpene PolyestersVariousHSV-2IC50 values between 2.5 and 8.3[14]
ProstratinTiglianeHIV-1Reactivates latent HIV-1[8]
Euphorneroid Dent-AtisaneHIV-1EC50 = 34 µM[15]
ent-3-oxoatisan-16a,17-acetonideent-AtisaneHIV-1EC50 = 24 µM[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test diterpenoid (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the diterpenoid for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-treated control group.

Antiviral Assay (Virus Yield Reduction Assay for HSV-2)
  • Cell Preparation: Grow Vero cells to confluence in 24-well plates.

  • Virus Infection: Infect the cells with HSV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour.

  • Compound Application: After infection, wash the cells and add fresh medium containing various concentrations of the test diterpenoid.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until a cytopathic effect (CPE) is observed in the virus control wells (typically 24-48 hours).

  • Virus Titration: Harvest the supernatant and determine the virus titer using a standard plaque assay.

  • IC50 Determination: The IC50 is the concentration of the compound that reduces the virus yield by 50%.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated.

G General Workflow for Bioactivity Screening of Euphorbia Diterpenoids plant Euphorbia Plant Material extraction Extraction and Fractionation plant->extraction isolation Isolation of Diterpenoids (e.g., Chromatography) extraction->isolation structure Structure Elucidation (NMR, MS) isolation->structure bioassays Biological Activity Screening isolation->bioassays cytotoxicity Anticancer Assays (e.g., MTT) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) bioassays->anti_inflammatory antiviral Antiviral Assays (e.g., Plaque Reduction) bioassays->antiviral mechanism Mechanism of Action Studies cytotoxicity->mechanism anti_inflammatory->mechanism antiviral->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: Workflow for isolating and testing Euphorbia diterpenoids.

G Inhibition of the NF-κB Signaling Pathway by Euphorbia Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits p_IkB p-IκBα IkB->p_IkB NFkB_active Active NF-κB NFkB->NFkB_active activates p_IkB->NFkB dissociates from nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression induces diterpenoids Euphorbia Diterpenoids diterpenoids->IKK inhibit diterpenoids->NFkB_active inhibit translocation

Caption: NF-κB pathway inhibition by Euphorbia diterpenoids.

G JAK/STAT3 Signaling Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 dimer p-STAT3 Dimer p_STAT3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->gene_expression induces diterpenoids Abietane Diterpenoids (e.g., 17-hydroxy-jolkinolide B) diterpenoids->JAK inhibit

Caption: JAK/STAT3 pathway inhibition by abietane diterpenoids.

References

Safety Operating Guide

Proper Disposal of 17-Hydroxyisolathyrol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. While the Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance or mixture, adherence to proper laboratory waste disposal protocols is crucial to ensure a safe and compliant work environment.[1] The toxicological properties of this compound have not been exhaustively studied, warranting careful handling and disposal.[1]

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure that all personnel handling this compound are familiar with standard laboratory safety procedures. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent accidental contact.

II. Disposal of Unused this compound (Solid)

For the disposal of expired or unwanted solid this compound, the primary recommendation is to follow local, state, and federal regulations.[1] In the absence of specific institutional guidelines for non-hazardous chemical waste, the following general procedure can be adopted:

  • Waste Characterization: Confirm that the this compound has not been mixed with any hazardous substances. If it has been contaminated with a hazardous chemical, it must be disposed of as hazardous waste.

  • Containerization:

    • Place the solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • The container label should include the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."

  • Disposal Route:

    • Many institutions permit the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, provided it is securely contained and clearly labeled.

    • Crucially, always consult and adhere to your institution's specific waste disposal policies. Some institutions may require all chemical waste, regardless of hazard classification, to be collected by their Environmental Health and Safety (EHS) department.

III. Disposal of this compound Solutions

For solutions containing this compound, the disposal method depends on the solvent used.

  • Aqueous Solutions:

    • If this compound is dissolved in water and is not mixed with any hazardous substances, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.

    • This is generally acceptable for small quantities of non-hazardous, water-soluble materials.

    • Verify with your institution's EHS department before disposing of any chemical waste via the sanitary sewer.

  • Solvent-Based Solutions:

    • If this compound is dissolved in a flammable or hazardous solvent (e.g., ethanol, acetone, xylene), the entire solution must be treated as hazardous waste.

    • Collect the solution in a properly labeled hazardous waste container for pickup by your institution's EHS department. The label must identify all chemical constituents and their approximate concentrations.

IV. Disposal of Contaminated Labware

Proper decontamination and disposal of labware that has come into contact with this compound are essential to prevent cross-contamination and ensure safety.

Labware TypeDecontamination and Disposal Procedure
Glassware (e.g., beakers, flasks) 1. Rinse with a suitable solvent capable of dissolving this compound. 2. Collect the rinsate as chemical waste (hazardous or non-hazardous, depending on the solvent). 3. Wash the glassware with soap and water, followed by a final rinse with deionized water.
Disposable Plastics (e.g., pipette tips, centrifuge tubes) 1. Place in a designated solid waste container for non-hazardous laboratory waste. 2. If heavily contaminated, consider rinsing with a suitable solvent and collecting the rinsate as chemical waste before disposal.
Sharps (e.g., needles, contaminated broken glass) 1. Place all sharps in a designated, puncture-resistant sharps container. 2. Dispose of the sharps container according to your institution's biohazardous or chemical waste procedures.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_characterize Characterize Waste cluster_disposal_path Disposal Pathway start Identify this compound Waste Stream is_mixed Mixed with Hazardous Substance? start->is_mixed is_solid Is the waste solid? is_mixed->is_solid No hazardous_waste Dispose as Hazardous Waste via EHS is_mixed->hazardous_waste Yes is_aqueous Is the solvent aqueous? is_solid->is_aqueous No (Liquid) non_hazardous_solid Dispose as Non-Hazardous Solid Waste per Institutional Policy is_solid->non_hazardous_solid Yes is_aqueous->hazardous_waste No (Organic Solvent) sewer_disposal Dispose via Sanitary Sewer with Copious Water (pending EHS approval) is_aqueous->sewer_disposal Yes

Disposal Decision Workflow for this compound.

Disclaimer: This guide provides general recommendations based on available safety data. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) before handling and disposing of any chemical. Prevailing country, federal, state, and local regulations supersede the guidance provided herein.[1]

References

Personal protective equipment for handling 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 17-Hydroxyisolathyrol in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial when handling this and any other research chemical.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure. The following table outlines the recommended PPE for various procedures involving this compound.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Respirator: Half-mask or full-face respirator with P100 (or N100) particulate filters. - Hand Protection: Double nitrile gloves. - Body Protection: Disposable gown or lab coat with elastic cuffs. - Eye Protection: Safety glasses or chemical splash goggles.
Preparation of Solutions - Engineering Control: Chemical fume hood. - Hand Protection: Nitrile gloves. - Body Protection: Chemical-resistant lab coat. - Eye Protection: Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments - Hand Protection: Nitrile gloves. - Body Protection: Lab coat. - Eye Protection: Safety glasses.

Operational Plan: Handling Procedures

Strict adherence to the following operational plan is essential to prevent contamination and ensure personal safety.

Engineering Controls:

  • Ventilation: All manipulations of powdered this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Containment: Use disposable bench liners to protect work surfaces and simplify cleanup procedures.

Standard Operating Procedure for Weighing and Solution Preparation:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound.

  • Solution Preparation: Slowly add the solvent to the vessel containing the weighed powder to prevent splashing. Cap the container securely before mixing.

  • Cleanup: Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe. Dispose of the wipe as hazardous waste. After handling, wash hands and other exposed skin areas thoroughly.

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water, holding the eyelids apart. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench liners, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Prepare & Decontaminate Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Waste per Regulations segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.